An In-depth Technical Guide to 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile: Physicochemical Properties, Synthesis, and Characterization
Foreword: Navigating the Landscape of a Novel Scaffold In the dynamic field of drug discovery and development, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic avenues. The tetrahydr...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Landscape of a Novel Scaffold
In the dynamic field of drug discovery and development, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic avenues. The tetrahydropyran ring, a privileged structure in medicinal chemistry, frequently appears in a multitude of biologically active compounds, valued for its favorable metabolic stability and ability to modulate physicochemical properties such as solubility and lipophilicity. This guide focuses on a specific, functionalized derivative: 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile .
While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide serves as a comprehensive technical resource for researchers and scientists. By leveraging data from the core tetrahydro-2H-pyran-4-carbonitrile structure and understanding the influence of the 2-fluoroethyl substituent, we can build a robust predictive profile of the molecule's properties. Furthermore, this document provides detailed, field-proven experimental protocols for the synthesis and rigorous characterization of this compound, empowering researchers to produce and validate it in their own laboratories. Our approach is grounded in established chemical principles and validated methodologies, ensuring a trustworthy and authoritative resource for advancing research and development efforts.
Molecular Profile and Predicted Physicochemical Properties
The foundational structure of our target molecule is the tetrahydro-2H-pyran-4-carbonitrile core. The introduction of a 2-fluoroethyl group at the 4-position is expected to significantly influence its physicochemical characteristics. Fluorine, being the most electronegative element, can alter properties such as pKa, lipophilicity, and metabolic stability through inductive effects and by modulating intermolecular interactions.
Structural Information
The molecular structure of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is depicted below.
Caption: Molecular Structure of the Target Compound.
Predicted Physicochemical Data
The following table summarizes the predicted and known properties of the core structure and provides an educated estimation for the target compound. The data for the core, tetrahydro-2H-pyran-4-carbonitrile, is derived from computational models.[1]
A plausible and efficient route to synthesize 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile involves the alkylation of the enolate of tetrahydro-2H-pyran-4-carbonitrile with a suitable fluoroethylating agent. This method is a standard and reliable approach for introducing alkyl chains at the α-position to a nitrile.
NMR chemical shifts and spectra data for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
An In-Depth Technical Guide to the Predicted NMR Spectral Data of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide provid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Predicted NMR Spectral Data of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a predicted analysis of the NMR spectra for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. As of the generation of this document, specific experimental spectral data for this compound is not publicly available. The predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy and data from analogous chemical structures.
Introduction
4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran ring, a synthetically versatile carbonitrile group, and a fluoroethyl moiety. The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, including lipophilicity and metabolic stability, making this compound and its derivatives of interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure and electronic environment is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed, predicted analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this molecule, offering a foundational reference for its characterization.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal the connectivity and stereochemical relationships of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and fluorine) and the anisotropic effects of the nitrile group.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile (in CDCl₃)
Protons (Label)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Notes
H-2, H-6 (axial)
~ 3.60 - 3.75
ddd
J ≈ 11.5, 11.5, 4.5
Diastereotopic protons adjacent to the ring oxygen. The axial protons are expected to be upfield compared to the equatorial protons.
H-2, H-6 (equatorial)
~ 3.85 - 4.00
ddd
J ≈ 11.5, 4.5, 2.0
Downfield shift due to the deshielding effect of the oxygen atom.
H-3, H-5 (axial)
~ 1.70 - 1.85
m
-
Complex multiplet due to coupling with both axial and equatorial protons at C-2/C-6 and C-3/C-5.
H-3, H-5 (equatorial)
~ 1.90 - 2.05
m
-
H-7
~ 4.65
dt
²JHF ≈ 47, ³JHH ≈ 6.5
The triplet is due to coupling with the adjacent methylene protons (H-8), and the doublet is a large coupling to the fluorine atom.
H-8
~ 2.10
dt
³JHF ≈ 25, ³JHH ≈ 6.5
This signal is a triplet due to coupling with H-7, which is further split by the fluorine atom.
Causality Behind Predicted Chemical Shifts and Couplings:
Tetrahydropyran Ring Protons (H-2, H-3, H-5, H-6): The protons on carbons adjacent to the ring oxygen (C-2 and C-6) are deshielded and appear at a lower field (~3.6-4.0 ppm) compared to the protons on C-3 and C-5 (~1.7-2.1 ppm). The axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling patterns.
Fluoroethyl Protons (H-7, H-8): The methylene group attached to the fluorine atom (H-7) is significantly deshielded due to the high electronegativity of fluorine, resulting in a large downfield shift (~4.65 ppm). The signal will be a doublet of triplets due to a large two-bond coupling with ¹⁹F (²JHF) and a three-bond coupling with the adjacent methylene protons (³JHH). The H-8 protons will appear as a doublet of triplets due to coupling with both H-7 and the fluorine atom (³JHF).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by hybridization, substitution, and the presence of electronegative atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile (in CDCl₃)
Carbon (Label)
Predicted Chemical Shift (δ, ppm)
Multiplicity (due to ¹⁹F coupling)
Coupling Constant (JCF, Hz)
Notes
C-4
~ 40 - 45
t
³JCF ≈ 4-6
Quaternary carbon, signal intensity will be lower.[1]
CN
~ 118 - 122
s
-
Characteristic chemical shift for a nitrile carbon.[1]
C-2, C-6
~ 63 - 67
s
-
Carbons adjacent to the ring oxygen.
C-3, C-5
~ 30 - 35
s
-
C-7
~ 82 - 86
d
¹JCF ≈ 170-180
Large one-bond C-F coupling constant.
C-8
~ 35 - 40
d
²JCF ≈ 20-25
Two-bond C-F coupling.
Rationale for Predicted Assignments:
Quaternary Carbon (C-4): This carbon is attached to four other carbons and a nitrile group, leading to a predicted shift in the 40-45 ppm range. Its signal is expected to be of lower intensity due to the absence of a directly attached proton and a longer relaxation time.[1]
Nitrile Carbon (CN): The sp-hybridized carbon of the nitrile group typically appears in the 118-122 ppm region.[1]
Tetrahydropyran Ring Carbons (C-2, C-3, C-5, C-6): The carbons bonded to the oxygen atom (C-2, C-6) are deshielded and appear at a lower field compared to the other ring carbons (C-3, C-5).
Fluoroethyl Carbons (C-7, C-8): The carbon directly bonded to fluorine (C-7) will show a large one-bond coupling constant (¹JCF). The adjacent carbon (C-8) will exhibit a smaller two-bond coupling (²JCF).
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[2]
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Fluorine
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Notes
F
~ -215 to -225
t
²JHF ≈ 47
The signal will be a triplet due to coupling with the two adjacent protons (H-7).
Insights from Predicted ¹⁹F NMR:
The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a primary fluoroalkane, a shift in the range of -215 to -225 ppm (relative to CFCl₃) is expected.
The multiplicity of the ¹⁹F signal will be a triplet due to coupling with the two protons on the adjacent carbon (H-7). This provides direct evidence for the -CH₂F moiety.
Experimental Protocols
The following section outlines a standard procedure for acquiring high-quality NMR spectra for a compound like 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile.
Sample Preparation
Dissolution: Accurately weigh 5-10 mg of the purified compound.
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for non-polar to moderately polar compounds.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy Protocol
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Pulse Width: A 30° pulse is typically sufficient.
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
Number of Scans: 16 to 32 scans should provide a good signal-to-noise ratio.
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3][4]
¹³C NMR Spectroscopy Protocol
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30).
Acquisition Parameters:
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed, especially for quaternary carbons.
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3][4]
¹⁹F NMR Spectroscopy Protocol
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.
Acquisition Parameters:
Decoupling: Proton decoupling can be used to simplify the spectrum, but the coupled spectrum provides valuable J-coupling information.
Number of Scans: Fewer scans are typically needed compared to ¹³C NMR due to the high sensitivity of the ¹⁹F nucleus.
Referencing: An external reference standard (e.g., CFCl₃) is often used.
Visualization of Molecular Structure and Workflow
Caption: Molecular structure of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile.
Caption: General workflow for NMR spectroscopic analysis.
Conclusion
This guide provides a comprehensive, albeit predicted, overview of the NMR spectral data for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. The predicted chemical shifts, coupling constants, and multiplicities for ¹H, ¹³C, and ¹⁹F NMR offer a solid foundation for the structural elucidation of this compound and its analogs. The detailed experimental protocols serve as a practical guide for researchers aiming to acquire and interpret NMR data for novel fluorinated heterocyclic compounds. It is imperative that these predictions are validated against experimentally acquired data for definitive structural confirmation.
References
Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene - Biointerface Research in Applied Chemistry. (2022). Retrieved from [Link]
¹⁹F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI. (2017). Retrieved from [Link]
Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (2013). Retrieved from [Link]
Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Retrieved from [Link]
Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC. (n.d.). Retrieved from [Link]
Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. (n.d.). Retrieved from [Link]
Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006). Retrieved from [Link]
Production method for tetrahydro-2h-pyran derivative - Google Patents. (n.d.).
¹³-C NMR - How Many Signals - Master Organic Chemistry. (2022). Retrieved from [Link]
Spectroscopy, Substituent Effects, and Reaction Mechanisms - IntechOpen. (2017). Retrieved from [Link]
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties - MDPI. (2022). Retrieved from [Link]
¹³C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. - ResearchGate. (n.d.). Retrieved from [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved from [Link]
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene - MDPI. (2024). Retrieved from [Link]
Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017). Retrieved from [Link]
¹H NMR spectra of synthesized model compound 4f. - ResearchGate. (n.d.). Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
Crystal structure and conformational analysis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile Abstract This technical guide provides a comprehensive examination of the anticipate...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Abstract
This technical guide provides a comprehensive examination of the anticipated crystal structure and conformational landscape of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, a molecule of interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure, this document leverages foundational principles of stereoelectronics, analysis of analogous structures from the Cambridge Structural Database (CSD), and predictive computational modeling to construct a scientifically rigorous forecast of its solid-state and solution-phase behavior. Furthermore, this guide serves as a practical manual for researchers, offering detailed, field-proven protocols for the synthesis, single-crystal X-ray diffraction analysis, and NMR-based conformational studies required to empirically validate the presented hypotheses. This dual approach of prediction and procedural guidance is designed to empower researchers and drug development professionals to fully characterize this and similar fluorinated heterocyclic scaffolds.
Introduction: Rationale and Significance
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable metabolic stability and ability to engage in hydrogen bonding. The introduction of a fluorine atom, particularly on an alkyl side chain, offers a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, through potent stereoelectronic effects.[1][2] The target molecule, 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, combines these features with a nitrile group, a versatile functional group and hydrogen bond acceptor.
A definitive understanding of this molecule's three-dimensional structure and conformational dynamics is paramount for rational drug design. The crystal structure reveals the preferred solid-state conformation and the intricate network of intermolecular interactions governing crystal packing, which influences solubility and formulation.[3] Conformational analysis in solution provides insight into the dynamic behavior of the molecule, which is critical for understanding its interaction with biological targets.
As of the date of this publication, no experimental crystal structure for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile has been deposited in public repositories such as the Cambridge Structural Database (CSD).[4][5] Therefore, this guide is structured to first predict its structural characteristics based on established principles and then to provide the detailed experimental workflows necessary for its empirical determination.
Predicted Solid-State Structure and Intermolecular Interactions
The packing of molecules in a crystal is a delicate balance between the drive to achieve maximum density (close-packing) and the formation of stabilizing intermolecular interactions.[6][7] For 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, we can anticipate a packing arrangement dominated by dipole-dipole interactions and weak hydrogen bonds.
Key Intermolecular Interactions:
C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor. It is highly probable that it will engage in weak hydrogen bonds with acidic protons from neighboring molecules, such as the axial protons of the THP ring.
C-H···O Hydrogen Bonds: The ether oxygen of the tetrahydropyran ring will also act as a hydrogen bond acceptor, interacting with protons on adjacent molecules.
Dipole-Dipole Interactions: The molecule possesses significant dipole moments associated with the C≡N and C-F bonds. The crystal packing will likely arrange molecules to optimize the alignment of these dipoles, contributing to lattice stability.
Halogen Bonding (C-F···X): While weaker than iodine or bromine-based halogen bonds, fluorine can participate in stabilizing interactions with nucleophilic atoms (like the nitrile nitrogen or ether oxygen) of neighboring molecules.
These interactions will guide the molecules into a tightly packed, ordered arrangement, likely within one of the common space groups for small organic molecules, such as P2₁/c or P-1.[3]
Caption: Predicted intermolecular interactions stabilizing the crystal lattice.
Table 1: Hypothetical Crystallographic Data Summary
Parameter
Predicted Value
Rationale
Crystal System
Monoclinic
Common for small organic molecules.
Space Group
P2₁/c
Most common space group for organic compounds.
Z (Molecules/Unit Cell)
4
Typical for the P2₁/c space group.
Density (calculated)
1.2 - 1.4 g/cm³
Based on typical packing coefficients for organic molecules.[6]
| Hydrogen Bonds | C-H···N, C-H···O | Presence of strong and moderate H-bond acceptors. |
Conformational Analysis: A Theoretical Perspective
The flexibility of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is primarily dictated by the conformation of the tetrahydropyran ring and the rotational freedom of the fluoroethyl side chain.
Tetrahydropyran Ring Conformation
The tetrahydropyran ring overwhelmingly adopts a chair conformation to minimize torsional and angular strain. A ring-flip process exists, but the geminal substitution at the C4 position means the two chair conformers are identical. The key conformational question revolves around the orientation of the substituents on the fluoroethyl side chain relative to the ring.
Fluoroethyl Side Chain Conformation: The Gauche Effect
Rotation around the C4-C(ethyl) and C(ethyl)-C(fluoro) bonds determines the side-chain conformation. A critical stereoelectronic interaction known as the gauche effect will likely play a dominant role.[8] The gauche effect describes the tendency of vicinal electron-withdrawing groups, such as fluorine, to prefer a gauche (dihedral angle of ~60°) rather than an anti (180°) arrangement.
This preference is primarily explained by a stabilizing hyperconjugation interaction, where electron density is donated from a C-H σ bonding orbital into the adjacent C-F σ* antibonding orbital (σC-H → σ*C-F).[9][10][11] This interaction is maximized in the gauche conformation. Consequently, we predict that the F-C-C-C4 dihedral angle will preferentially adopt a gauche conformation.
Caption: Key conformational drivers for the target molecule.
Protocol for Computational Conformational Analysis
To quantify the relative energies of the possible conformers, a computational approach using Density Functional Theory (DFT) is indispensable.[12][13][14]
Step-by-Step Workflow:
Initial 3D Structure Generation: Build the 3D structure of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile using a molecular editor.
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of low-energy starting geometries.
Geometry Optimization and Frequency Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using DFT.
Recommended Method: B3LYP functional with a 6-311+G(d,p) basis set. This level of theory provides a good balance of accuracy and computational cost for organic molecules.[15][16]
Rationale: The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (Gibbs free energy).
Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).
Boltzmann Analysis: Calculate the relative Gibbs free energies (ΔG) of all stable conformers and use the Boltzmann distribution to determine their equilibrium populations at a given temperature (e.g., 298.15 K).
Caption: Computational workflow for determining stable conformers.
Experimental Determination: Protocols and Procedures
The following sections provide detailed protocols for the synthesis and structural characterization of the title compound.
Proposed Synthesis
A plausible and efficient route to the target molecule involves the reaction of a suitable organometallic reagent with tetrahydro-4H-pyran-4-one, followed by cyanation.[17][18][19]
Protocol: Synthesis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Step 1: Grignard Reaction:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
Add a small volume of anhydrous tetrahydrofuran (THF), followed by a crystal of iodine to initiate the reaction.
Slowly add a solution of 1-bromo-2-fluoroethane in anhydrous THF to the magnesium suspension. Maintain a gentle reflux.
After the magnesium has been consumed, cool the resulting Grignard reagent solution to 0 °C.
Slowly add a solution of tetrahydro-4H-pyran-4-one[20][21] in anhydrous THF to the Grignard reagent.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-ol.
Step 2: Cyanation (Appel-type reaction):
To a solution of the crude alcohol from Step 1 in dichloromethane, add triphenylphosphine.
Cool the mixture to 0 °C and add zinc(II) cyanide and trichloroacetonitrile.
Stir the reaction at room temperature for 24 hours.
Filter the reaction mixture and concentrate the filtrate.
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol for Single-Crystal X-ray Crystallography
Obtaining a high-quality single crystal is the most critical and often most challenging step in determining a crystal structure.[22]
Step-by-Step Workflow:
Crystal Growth:
Method: Slow evaporation is often the most successful technique for small molecules.
Procedure: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane).
Solvent Choice Rationale: The ideal solvent is one in which the compound is moderately soluble. A binary solvent system (e.g., ethyl acetate/hexane) can also be used, where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent).
Transfer the solution to a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks at room temperature in a vibration-free environment.
Crystal Mounting:
Carefully select a well-formed, transparent crystal (ideal size: 0.1-0.3 mm in all dimensions) under a microscope.
Mount the crystal on a cryo-loop using a small amount of cryoprotectant oil (e.g., Paratone-N).
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Rationale: Low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.[23]
Data Collection:
Mount the cooled crystal on the diffractometer.
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
Based on the unit cell and symmetry, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.[24][25]
Collect a full dataset of diffraction intensities.
Structure Solution and Refinement:
Integrate the raw diffraction images to obtain a list of reflection intensities.
Solve the crystal structure using direct methods or dual-space methods (common for small molecules). This will provide an initial model of the atomic positions.
Refine the structural model against the experimental data using full-matrix least-squares refinement. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[26]
After the model has converged, deposit the final structure in the Cambridge Structural Database (CSD).
Caption: From crystal to final structure: the experimental workflow.
Table 2: Typical X-ray Data Collection and Refinement Parameters
Parameter
Description
Typical Value
Radiation
X-ray source
Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å)
Temperature
Data collection temperature
100(2) K
Completeness
Percentage of unique reflections measured
> 99%
R_int
Internal agreement factor for symmetry-related reflections
< 0.05
R1
Final R-factor for observed data [I > 2σ(I)]
< 0.05
wR2
Final weighted R-factor for all data
< 0.15
| Goodness-of-Fit (S) | Indicator of refinement quality | ~1.0 |
Protocol for NMR-Based Conformational Analysis
NMR spectroscopy is the most powerful technique for determining the conformation of molecules in solution.
Step-by-Step Workflow:
Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) at a concentration of approximately 5-10 mg/mL.
1D NMR Acquisition:
Acquire standard ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.
Acquire a ¹⁹F NMR spectrum to observe the fluorine environment.
2D NMR for Conformational Insights:
COSY (Correlation Spectroscopy): Identify proton-proton spin systems and confirm connectivity.
HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis.
Principle: Detects spatial proximity between protons (typically < 5 Å), irrespective of bonding. Cross-peaks in a NOESY spectrum indicate that two protons are close in space.[27]
Application: Look for NOEs between the fluoroethyl protons and the axial/equatorial protons of the THP ring to determine the preferred orientation of the side chain.
Data Analysis:
J-Coupling Constants: Measure the vicinal (³J) coupling constants from the high-resolution ¹H NMR spectrum.[28][29][30] The magnitude of ³JHH values is related to the dihedral angle between the coupled protons via the Karplus equation. This can help define the conformation of the THP ring and the fluoroethyl side chain.
NOE Integration: Quantify the volumes of NOESY cross-peaks. The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[27][31]
Structural Modeling: Use the distance restraints from NOESY and dihedral angle restraints from J-couplings as inputs for molecular modeling programs to generate a family of solution structures consistent with the experimental data.
Conclusion
This guide provides a predictive and methodological framework for understanding the structural chemistry of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. Based on established stereoelectronic principles, the molecule is predicted to adopt a chair conformation for the tetrahydropyran ring, with the fluoroethyl side chain exhibiting a preference for a gauche arrangement due to hyperconjugative stabilization. The crystal packing is anticipated to be driven by a network of weak hydrogen bonds and dipole-dipole interactions.
The true value of this guide lies in its dual nature: it offers a robust set of hypotheses while simultaneously providing the detailed, actionable protocols required to test them. The synthesis, crystallography, and NMR workflows outlined herein represent a comprehensive strategy for the empirical determination of this molecule's structure and dynamics. For researchers in drug discovery and medicinal chemistry, applying this integrated approach will yield the critical structural insights necessary to leverage the full potential of this and other novel fluorinated heterocyclic compounds.
References
Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1739-1749. [Link]
Lans, J. D., & Ess, D. H. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 99(12), 4066-4074. [Link]
Kumar, V., & Kumar, S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1083-1132. [Link]
Gavezzotti, A. (2003). Crystal Packing. IUCr. [Link]
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Gschwind, R. M., et al. (2019). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. MDPI. [Link]
Maxwell, P., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(6), 1736-1747. [Link]
Wlodawer, A., & Dauter, Z. (2017). Data Collection for Crystallographic Structure Determination. PMC. [Link]
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Molecular weight and boiling point of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Characterization of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile This guide provides a comprehensive overview of the essential physicochemical properties of the n...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Characterization of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
This guide provides a comprehensive overview of the essential physicochemical properties of the novel compound 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, with a focus on its molecular weight and boiling point. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical methodologies for the determination of these critical parameters. As this compound is not extensively cataloged, this guide emphasizes the procedural and analytical logic required for its characterization, reflecting the principles of expertise, trustworthiness, and authoritative scientific grounding.
Introduction and Significance
The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its derivatives are explored for a wide range of biological activities.[3] The introduction of a carbonitrile group and a fluoroethyl moiety at the 4-position of the THP ring creates a molecule with unique electronic and steric properties. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, while the fluorine atom can modulate metabolic stability, lipophilicity, and binding affinity.[4] A thorough understanding of the fundamental physicochemical properties of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is therefore the first step in its evaluation as a potential pharmaceutical intermediate or a new chemical entity.
Core Physicochemical Properties
The primary molecular identifiers for any new compound are its molecular weight and boiling point. These properties are fundamental for sample handling, purification, and further analytical studies.
The molecular weight of a compound is the mass of one mole of the substance.[] For 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, with the molecular formula C₈H₁₂FNO, the molecular weight is calculated as follows:
(8 x Atomic Mass of Carbon) + (12 x Atomic Mass of Hydrogen) + (1 x Atomic Mass of Fluorine) + (1 x Atomic Mass of Nitrogen) + (1 x Atomic Mass of Oxygen)
(8 x 12.011) + (12 x 1.008) + (1 x 18.998) + (1 x 14.007) + (1 x 15.999) = 157.19 g/mol
This calculated value is theoretical and requires experimental confirmation.
Boiling Point: A Measure of Intermolecular Forces
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[8][9] It is a critical indicator of a compound's volatility and is heavily influenced by factors such as molecular weight, molecular shape, and the strength of intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions, and hydrogen bonding).[9]
For 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, an experimental boiling point has not been reported in the literature. However, we can infer its likely characteristics by comparing it to related compounds:
Tetrahydropyran (C₅H₁₀O): Boiling point of 88 °C.[1][10][11]
Tetrahydro-4H-pyran-4-one (C₅H₈O₂): Boiling point of 166-166.5 °C.[12]
The subject molecule has a higher molecular weight than both of these analogs. Furthermore, the presence of the highly polar nitrile group (-C≡N) and the electronegative fluorine atom will introduce significant dipole-dipole interactions, leading to stronger intermolecular forces. Therefore, it is anticipated that the boiling point of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile will be substantially higher than that of tetrahydropyran and likely higher than that of tetrahydro-4H-pyran-4-one.
Experimental Determination Protocols
To ensure scientific rigor, calculated and estimated properties must be confirmed through empirical measurement. The following sections detail the standard, field-proven protocols for determining the molecular weight and boiling point of a novel liquid organic compound.
Molecular Weight Determination via Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13][14] It is the definitive method for determining the molecular weight of a compound.[15]
Causality Behind Experimental Choices: Electron Ionization (EI) is a common and robust method for the analysis of relatively small, volatile organic molecules. It provides a clear molecular ion peak and a reproducible fragmentation pattern that can aid in structural elucidation.
Experimental Workflow for Molecular Weight Determination
Caption: Workflow for Molecular Weight Determination by EI-MS.
Step-by-Step Protocol:
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
Instrument Calibration: The mass spectrometer is calibrated using a known standard to ensure mass accuracy.[16]
Sample Introduction: The sample is introduced into the instrument, typically via direct injection or through a gas chromatograph (GC-MS).
Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons, causing the ejection of an electron from the molecule to form a positively charged molecular ion (M+•).[13][14]
Mass Analysis: The ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
Detection: A detector records the abundance of ions at each m/z value.
Data Interpretation: The resulting mass spectrum is analyzed. The peak with the highest m/z value typically corresponds to the molecular ion, providing the experimental molecular weight of the compound.[14] The most intense peak in the spectrum is referred to as the base peak.[13]
Boiling Point Determination
For novel compounds available in limited quantities, the micro boiling point determination method using a Thiele tube is highly efficient and accurate.[17][18]
Causality Behind Experimental Choices: The Thiele tube method is ideal for small sample volumes (<0.5 mL).[17] The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (e.g., mineral oil) through convection currents, ensuring a gradual and consistent temperature increase for an accurate measurement.[18]
Experimental Workflow for Boiling Point Determination
Caption: Workflow for Micro Boiling Point Determination via Thiele Tube.
Step-by-Step Protocol:
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a fusion tube.[8]
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the sample.[8][17]
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling, non-reactive liquid like mineral oil.
Heating: The side arm of the Thiele tube is gently and evenly heated.[18]
Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of vapor bubbles will emerge from the open end of the capillary tube.
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[17] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Record Pressure: The ambient atmospheric pressure should be recorded along with the boiling point, as boiling point is pressure-dependent.[8]
Plausible Synthetic Route
While a specific synthesis for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is not documented, a plausible route can be proposed based on established methodologies for the synthesis of related 4H-pyran derivatives. A common approach involves a one-pot, multi-component reaction.[3][19]
Proposed Synthetic Pathway
Caption: Plausible Multi-component Synthesis of the Target Compound.
This proposed synthesis involves a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization. This approach is efficient and often leads to high yields for structurally similar compounds.[3]
Conclusion
This technical guide has established the foundational physicochemical properties of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, a novel compound with potential applications in pharmaceutical research. By providing a calculated molecular weight and a reasoned estimation for its boiling point, this document serves as a critical starting point for further investigation. The detailed, field-proven experimental protocols for the determination of these properties via mass spectrometry and the Thiele tube method offer a robust framework for the empirical validation required in any research and development setting. The principles and workflows outlined herein are designed to ensure scientific integrity and provide a clear path for the comprehensive characterization of this and other new chemical entities.
References
PubChem. (n.d.). Oxane-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 4295-99-2 | Product Name : Tetrahydro-2H-pyran-4-carbonitrile. Retrieved from [Link]
Wikipedia. (2023). Tetrahydropyran. Retrieved from [Link]
Omni Calculator. (n.d.). Molecular Weight Calculator. Retrieved from [Link]
Al-Ghorbani, M., et al. (2015). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Molecules, 20(7), 12345-12356. Retrieved from [Link]
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PubChem. (n.d.). Tetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]
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Fustero, S., et al. (1980). SYNTHETIC APPROACHES TO THE 4H-PYRAN RING. Semantic Scholar. Retrieved from [Link]
Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]
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Li, J., et al. (2018). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society, 29(10), 2133-2141. Retrieved from [Link]
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Safety data sheet and in vitro toxicity profile of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
An In-Depth Technical Guide to the Safety Data Sheet Parameters and In Vitro Toxicity Profiling of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile Executive Summary The compound 4-(2-fluoroethyl)tetrahydro-2H-pyran-4...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safety Data Sheet Parameters and In Vitro Toxicity Profiling of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Executive Summary
The compound 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a highly specialized bifunctional aliphatic heterocycle utilized as a building block in medicinal chemistry and drug discovery. Featuring a tetrahydropyran core substituted with both a nitrile moiety and a fluoroethyl group, this molecule presents unique toxicological liabilities. Because specific empirical data for niche intermediates is often proprietary or unpublished, this whitepaper synthesizes structural alert analysis with standardized OECD guidelines to construct a predictive Safety Data Sheet (SDS) and a rigorous, self-validating in vitro toxicity profiling workflow.
Predictive Safety Data Sheet (SDS) Parameters
Under the European Chemicals Agency (ECHA) guidelines for chemical safety assessment[1], the hazard identification of novel building blocks must account for structural alerts. The presence of a nitrile group and a halogenated alkyl chain dictates stringent handling protocols due to the risk of acute systemic toxicity and irritation.
Moderate lipophilicity; likely to partition into lipid bilayers but maintain aqueous solubility.
Acute Toxicity (Oral)
Category 3 or 4 (H301/H302)
Potential for enzymatic conversion of nitriles to amides or cyanides in vivo[2].
Skin/Eye Irritation
Category 2 (H315/H319)
Fluorinated alkyl groups can induce localized lipid peroxidation and membrane disruption.
Target Organ Toxicity
STOT SE Category 2 (H371)
Hepatic and central nervous system liabilities due to potential phase I metabolic bioactivation.
Mechanistic Toxicology: Structural Alerts and Causality
To design an effective in vitro screening cascade, we must first understand the mechanistic pathways by which 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile could induce cellular damage.
The Nitrile Group: Aliphatic nitriles are susceptible to cytochrome P450 (CYP450)-mediated
α
-hydroxylation. This forms an unstable cyanohydrin intermediate that spontaneously decomposes to release hydrogen cyanide (HCN)[3]. HCN binds to cytochrome c oxidase in the mitochondrial electron transport chain, halting ATP production and inducing cellular hypoxia.
The Fluoroethyl Group: While C-F bonds are generally stable, fluoroethyl moieties can undergo oxidative defluorination or conversion into fluoroacetaldehyde, which is rapidly oxidized to fluoroacetate. Fluoroacetate is a classic "lethal synthesis" toxicant that inhibits aconitase in the Krebs cycle.
The Tetrahydropyran Core: This ether-containing ring is generally metabolically stable but enhances the overall lipophilicity of the molecule, ensuring rapid intracellular accumulation.
Figure 1: Predicted CYP450-mediated metabolic activation and toxification pathways.
In Vitro Toxicity Profiling: Core Methodologies
To validate the safety of this compound while minimizing animal testing, a weight-of-evidence (WoE) approach utilizing validated in vitro assays is required by ECHA and OECD frameworks[4].
Basal Cytotoxicity (OECD 129)
The Neutral Red Uptake (NRU) assay using BALB/c 3T3 mouse fibroblasts is the gold standard for predicting starting doses for acute oral systemic toxicity (LD50)[5]. This assay quantifies the accumulation of neutral red dye in the lysosomes of viable cells; toxicants disrupt cell membranes or induce death, proportionately reducing dye uptake.
Hepatotoxicity and Metabolic Competence
A critical limitation of the standard OECD 129 protocol is that BALB/c 3T3 cells lack robust metabolic capacity[6]. Because the toxicity of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is highly dependent on CYP450 activation (to release cyanide or fluoroacetate), testing must be conducted in parallel using a metabolically competent human liver cell line (HepG2) or by supplementing the 3T3 culture with human liver S9 fractions[6].
Genotoxicity Screening
Nitriles and fluorinated intermediates can act as clastogens. The compound must be evaluated using the bacterial reverse mutation assay (OECD 471 / Ames Test) and the in vitro mammalian chromosomal aberration test (OECD 473) to rule out DNA damage[3].
Figure 2: Integrated in vitro safety screening workflow for novel chemical entities.
To establish a self-validating system, the following protocol integrates basal cytotoxicity[7] with metabolic competence to accurately profile 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile.
Step 1: Cell Expansion and Seeding
Action: Seed BALB/c 3T3 cells and HepG2 cells in separate 96-well plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Causality: A 24-hour pre-incubation ensures cells adhere and enter the exponential growth phase, maximizing their sensitivity to cytotoxicants[7]. The dual-cell line approach controls for bioactivation[6].
Step 2: Test Article Preparation
Action: Dissolve the compound in DMSO to create a 200 mM stock. Perform serial dilutions to achieve an 8-point concentration gradient (e.g., 0.1 µM to 1000 µM). Ensure final DMSO concentration in the culture medium does not exceed 0.5% v/v.
Causality: Nitriles and fluorinated heterocycles are highly lipophilic. DMSO ensures complete solubility, while keeping it below 0.5% prevents solvent-induced basal cytotoxicity that could skew the
IC50
calculation[8].
Step 3: Exposure and Controls
Action: Aspirate growth medium and apply the test concentrations. Include a vehicle control (0.5% DMSO) and a positive control (Sodium Lauryl Sulfate, SLS, at 0.1 mg/mL). Incubate for 48 hours.
Causality: A 48-hour window is required to capture time-dependent metabolic toxicity (e.g., the slow release of HCN or fluoroacetate)[7]. SLS serves as an internal validation standard to prove the assay's dynamic range.
Step 4: Neutral Red Uptake (NRU)
Action: Wash cells with PBS and incubate with Neutral Red medium (50 µg/mL) for 3 hours.
Causality: Neutral red dye penetrates cell membranes and accumulates in the lysosomes of viable cells. If the compound has induced cellular hypoxia (via cyanide) or energy failure (via fluoroacetate), membrane permeability alters, and dye uptake ceases.
Step 5: Extraction and Quantification
Action: Wash cells to remove extracellular dye. Add an extraction solution (1% acetic acid, 50% ethanol, 49% water) and shake for 10 minutes. Measure absorbance at 540 nm using a microplate reader.
Causality: The extraction buffer lyses the cells and solubilizes the dye, providing a quantitative, linear readout of cell viability to calculate the
IC50
via non-linear regression[5].
Quantitative Data Interpretation
The data generated from the in vitro cascade must be compared against established thresholds to determine if the compound is safe for in vivo progression.
Table 2: In Vitro Assay Matrix and Viability Thresholds
Assay Type
Cell Line / System
Target Metric
Safety Threshold for Progression
Basal Cytotoxicity
BALB/c 3T3
IC50
(NRU)
>100μM
(Indicates low basal toxicity)
Metabolic Cytotoxicity
HepG2
IC50
(NRU)
>50μM
(Monitors for toxic metabolites)
Bacterial Mutation
S. typhimurium (TA98/TA100)
Revertant Colonies
<2
-fold increase over vehicle control
Chromosomal Aberration
V79 or CHO cells
% Aberrant Cells
Statistically insignificant vs. control
If the
IC50
in HepG2 cells is significantly lower than in BALB/c 3T3 cells, it is highly indicative that the nitrile or fluoroethyl group is undergoing toxification via CYP450 metabolism. In such cases, structural optimization (e.g., replacing the fluoroethyl group with a trifluoromethyl group to block defluorination, or sterically hindering the alpha-carbon of the nitrile) is required before advancing the molecule.
Pharmacokinetic properties of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile derivatives
An In-Depth Technical Guide to the Pharmacokinetic Properties of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile Derivatives For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imp...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacokinetic Properties of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Pharmacokinetics in Modern Drug Discovery
The journey of a bioactive compound from a promising lead to a clinically successful drug is fraught with challenges. A significant portion of candidate failures can be attributed not to a lack of potency, but to suboptimal pharmacokinetic properties.[1] The body's intricate systems of absorption, distribution, metabolism, and excretion (ADME) dictate a drug's concentration at its target site and its overall safety profile.[2] This guide focuses on a specific, privileged chemical scaffold: the 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile core. By dissecting its inherent structural features, we aim to provide drug development professionals with a predictive framework and actionable methodologies for optimizing the pharmacokinetic performance of this promising class of molecules.
The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, often employed as a bioisostere for cyclohexane.[3][4] Its key advantage lies in the strategic replacement of a methylene group with an oxygen atom, which reduces lipophilicity and can introduce a hydrogen bond acceptor site.[3] This modification can profoundly enhance a molecule's ADME profile, improving solubility and metabolic stability.[3][4] The addition of a geminal carbonitrile and a fluoroethyl group to the 4-position creates a unique chemical entity with distinct properties that warrant a detailed pharmacokinetic investigation.
This document moves beyond a mere recitation of facts, adopting the perspective of a senior application scientist. We will explore the causal relationships between molecular structure and pharmacokinetic behavior, provide validated experimental protocols, and present data in a clear, comparative format to empower your research and development endeavors.
The ADME Profile: A Holistic View of a Drug's Journey
Pharmacokinetics is the study of "what the body does to a drug."[5] The ADME framework provides a systematic approach to understanding this journey. A molecule's success hinges on its ability to navigate these four critical stages effectively.
Caption: The interconnected processes of ADME.
Absorption: Crossing the Barrier to Systemic Circulation
For most orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle.[5] It is a complex process governed by a molecule's physicochemical properties, including solubility, permeability, and stability in the gut environment.
Structural Insights for the THP-Carbonitrile Scaffold:
Solubility: The THP ring's oxygen atom enhances polarity compared to a cyclohexane ring, which can improve aqueous solubility—a critical factor for dissolution in the gut.[3][4]
Permeability: Passive diffusion across the lipid membranes of intestinal cells is a primary absorption mechanism.[5] The overall lipophilicity (logP/logD) of the molecule, influenced by the interplay of the polar THP, fluoroethyl, and nitrile groups with other substituents, will dictate the rate of permeation. While the THP moiety reduces lipophilicity, careful balancing with other parts of the molecule is essential.
First-Pass Metabolism: After absorption, blood from the gut passes through the liver via the portal vein before reaching systemic circulation.[5] Drugs that are extensively metabolized in the liver during this initial transit are said to have high "first-pass metabolism," which can severely limit their oral bioavailability.[5] The metabolic stability of the THP-carbonitrile scaffold is therefore a key determinant of its suitability for oral delivery.
The PAMPA assay is a high-throughput in vitro method to predict passive, transcellular permeability. It serves as a rapid and cost-effective screen before advancing to more complex cell-based or in vivo studies.
Objective: To determine the effective permeability (Pe) of test compounds across a lipid-infused artificial membrane.
Methodology:
Preparation of Solutions:
Dissolve test compounds in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4 to create a stock solution (e.g., 10 mM).
Prepare the Donor solution by diluting the stock to a final concentration (e.g., 100 µM) in the same buffer.
The Acceptor solution is the buffer containing a percentage of a solubilizing agent (e.g., 1% DMSO) to mimic sink conditions.
Membrane Coating:
Use a 96-well filter plate (Donor plate) with a hydrophobic PVDF membrane.
Carefully pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% w/v lecithin in dodecane) onto the membrane of each well.
Assay Assembly:
Add the Acceptor solution (e.g., 300 µL) to the wells of a 96-well acceptor plate.
Add the Donor solution (e.g., 200 µL) containing the test compounds to the coated wells of the Donor plate.
Carefully place the Donor plate on top of the Acceptor plate, ensuring the membrane is in contact with the acceptor solution.
Incubation:
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
Quantification:
After incubation, carefully separate the plates.
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS. Include a reference sample from the initial donor solution (T0).
Calculation of Permeability (Pe):
The effective permeability is calculated using established equations that account for the concentrations, volumes, membrane area, and incubation time.
Distribution: Reaching the Target, Avoiding the Rest
Once in the bloodstream, a drug distributes throughout the body.[5] The extent of this distribution is influenced primarily by two factors: plasma protein binding and tissue permeability.
Plasma Protein Binding (PPB): Drugs can reversibly bind to plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP).[6] Crucially, only the unbound (free) fraction of the drug is pharmacologically active and available to cross membranes and reach its target site or be eliminated.[6] High PPB can act as a reservoir, prolonging a drug's duration of action, but excessive binding (>99%) can make a drug's free concentration sensitive to co-administered drugs or disease states.[7] Lipophilicity and the presence of acidic moieties are often key drivers of high PPB.[8][9] The THP-carbonitrile scaffold, being largely neutral and moderately lipophilic, offers a favorable starting point for achieving optimal PPB.
Volume of Distribution (Vd): This theoretical pharmacokinetic parameter relates the amount of drug in the body to its concentration in the plasma. A low Vd suggests the drug is largely confined to the bloodstream, while a high Vd indicates extensive distribution into tissues.
Experimental Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is the gold standard for accurately measuring the unbound fraction (fu) of a drug in plasma.
Objective: To determine the percentage of a drug that is bound to plasma proteins at equilibrium.
Methodology:
Apparatus Setup:
Use a commercially available equilibrium dialysis apparatus, which consists of reusable Teflon cells or disposable inserts, each divided into two chambers by a semi-permeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa).
Preparation:
Pre-soak the dialysis membranes according to the manufacturer's instructions.
Spike the test compound into control plasma (human, rat, etc.) at the desired concentration (e.g., 1-10 µM).
Dialysis:
Load the plasma sample containing the drug into one chamber (the plasma chamber).
Load an equal volume of protein-free buffer (PBS, pH 7.4) into the other chamber (the buffer chamber).
Assemble the dialysis cells, ensuring no air bubbles are trapped.
Place the apparatus in a temperature-controlled incubator (37°C) and rotate slowly for an adequate time (e.g., 6-24 hours) to allow equilibrium to be reached.
Sampling and Analysis:
After incubation, carefully collect samples from both the plasma and buffer chambers.
To avoid analytical artifacts, match the matrix of both samples by adding blank buffer to the plasma sample and blank plasma to the buffer sample in the same ratio.
Determine the concentration of the drug in both chambers using LC-MS/MS.
Where C_plasma and C_buffer are the drug concentrations in the plasma and buffer chambers at equilibrium, respectively.
Metabolism: The Body's Chemical Processing Plant
Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to render them more water-soluble for easier excretion.[10][11] This primarily occurs in the liver, mediated by a vast arsenal of enzymes, most notably the Cytochrome P450 (CYP) family.
Hypothesized Metabolic Pathways for the THP-Carbonitrile Scaffold:
The structure of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile presents several potential sites for metabolic attack. Understanding these liabilities is key to designing more stable analogues.
Caption: Potential metabolic pathways for the scaffold.
THP Ring: While generally more stable than many aliphatic rings, the THP ring can undergo CYP-mediated hydroxylation at positions distal to the oxygen atom.[12]
Fluoroethyl Group: The fluorine atom itself is metabolically stable. Its strong electron-withdrawing effect can shield the adjacent carbon from oxidation, a common strategy in medicinal chemistry known as "metabolic blocking." However, oxidation at the carbon further away is still possible.
Carbonitrile Group: The nitrile moiety can be a site for enzymatic hydrolysis, converting it first to an amide and subsequently to a more polar carboxylic acid metabolite.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Methodology:
Caption: Workflow for a Metabolic Stability Assay.
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM, to be below the enzyme's Km), and liver microsomes (e.g., human, rat; at a protein concentration of 0.5-1.0 mg/mL).
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.
Initiation: Start the metabolic reaction by adding a pre-warmed solution of the enzyme cofactor, NADPH.
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Quenching: Immediately stop the reaction in the aliquot by adding it to a multiple volume of ice-cold organic solvent (e.g., acetonitrile) containing an analytical internal standard.
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated microsomal proteins.
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Interpretation:
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Excretion: Eliminating the Drug and its Metabolites
The final step in the pharmacokinetic journey is excretion, the removal of the parent drug and its metabolites from the body.[13] The two primary routes are:
Renal Excretion: Water-soluble compounds are filtered from the blood by the kidneys and excreted in the urine.[13] The metabolic conversion of lipophilic drugs into more polar metabolites is a key step to facilitate this process.[10]
Biliary Excretion: Some drugs and their metabolites, particularly larger molecules and glucuronide conjugates, are actively transported into the bile, which is then released into the intestine and eliminated in the feces.[12][13]
The likely excretion pathway for derivatives of the THP-carbonitrile scaffold will depend heavily on the nature of their metabolites. The parent compound may have limited renal clearance due to its moderate lipophilicity, but polar metabolites (e.g., carboxylic acid from nitrile hydrolysis or glucuronide conjugates) will be readily eliminated via the kidneys or bile.
Data Summary and Structure-Pharmacokinetic Relationships (SPKR)
Effective drug design relies on understanding how structural changes impact ADME properties. The table below presents hypothetical data for a series of analogues to illustrate how these relationships can be evaluated.
Compound ID
R-Group Modification
Permeability (Pe) (10⁻⁶ cm/s)
fu Plasma (%)
t½ HLM (min)
Parent
H
12.5
35
45
Analog-1
-CH₃
15.2
28
30
Analog-2
-Cl
18.1
15
40
Analog-3
-OH
8.9
55
>60
Analog-4
-OCH₃
14.8
25
22
Analysis of Hypothetical Data:
Analog-1 (-CH₃): A small lipophilic addition slightly increases permeability and plasma protein binding (lower fu), while potentially introducing a new site for metabolism (shorter t½).
Analog-2 (-Cl): Adding a halogen significantly increases lipophilicity, leading to higher permeability and much stronger protein binding. Metabolic stability is relatively unchanged.
Analog-3 (-OH): Introducing a hydroxyl group drastically reduces permeability due to increased polarity. It also lowers protein binding (higher fu) and, by blocking a potential metabolic site or creating a less favorable substrate, it increases metabolic stability.
Analog-4 (-OCH₃): The methoxy group increases lipophilicity similarly to the methyl group but introduces a significant metabolic liability (O-dealkylation), resulting in a much shorter half-life.
Conclusion: A Scaffold Poised for Optimization
The 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile scaffold represents a valuable starting point for drug discovery. Its inherent features—the polarity-modulating THP ring, the metabolically-blocking fluoroethyl group, and the versatile carbonitrile handle—provide a robust platform for developing candidates with favorable pharmacokinetic profiles. The strategic introduction of the THP ring is a proven method for improving ADME properties by balancing lipophilicity and enhancing solubility.[3]
Successful optimization will depend on a multi-parameter approach, leveraging the high-throughput in vitro assays described herein to build a comprehensive understanding of structure-pharmacokinetic relationships. By systematically modifying peripheral substituents and measuring the impact on permeability, protein binding, and metabolic stability, researchers can rationally design molecules with the desired balance of properties, ultimately increasing the probability of clinical success.
References
PharmaBlock. Tetrahydropyrans in Drug Discovery.
Dalvie, D., O'Donnell, J. P., & Obach, R. S. (2008). Metabolism, distribution, and excretion of a next generation selective estrogen receptor modulator, lasofoxifene, in rats and monkeys. Drug Metabolism and Disposition, 36(9), 1777-1787.
BenchChem. Pharmacokinetic properties of compounds derived from Tetrahydrofuran-3-carboxylic acid.
BioSolveIT. ADME Properties in Drug Discovery.
Sustainability Knowledge Group. Drug Excretion Pathways.
Castellano, S., et al. (2020). Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans. Antimicrobial Agents and Chemotherapy, 64(5), e02081-19.
Dutkowski, R., & Smith, J. (2000). Clinical Pharmacokinetics of the Prodrug Oseltamivir and its Active Metabolite Ro 64-0802. Clinical Pharmacokinetics, 39(1), 29-41.
BenchChem. A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery.
Taylor & Francis. Plasma protein binding – Knowledge and References.
Zhang, Y., et al. (2020). Compilation of 222 drugs' plasma protein binding data and guidance for study designs. Scientific Reports, 10(1), 1-11.
MDPI. ADME Properties in Drug Delivery. (2025).
Zhivkova, Z., & Doytchinova, I. (2018). Quantitative structure–pharmacokinetics relationship for plasma protein binding of neutral drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 10(4), 66-72.
ResearchGate. Predicting ADME properties in drug discovery.
Barker, L. PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia.
Zhivkova, Z., & Doytchinova, I. A. (2012). Quantitative structure--plasma protein binding relationships of acidic drugs. Journal of Pharmaceutical Sciences, 101(9), 3449-3461.
ResearchGate. Quantitative Structure – Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs. (2017).
Gavrilović, I., Gelu, Y., & Abbate, V. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 12(2), 115.
Thermodynamic stability of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
An In-depth Technical Guide to the Thermodynamic Stability of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile Authored by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, a molecule of interest in drug discovery and development. In the absence of direct experimental data for this specific compound, this document synthesizes information on the stability of its core functional motifs—the tetrahydropyran ring and the nitrile group—to predict its stability profile. We will explore both state-of-the-art computational and experimental methodologies for a thorough evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the stability of novel chemical entities.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, with stability being a critical determinant of success. Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, directly impacts a drug's shelf-life, safety, and efficacy. A thorough understanding of a molecule's intrinsic stability is paramount for formulating a viable drug product and ensuring its performance over time.
The subject of this guide, 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, incorporates two key functional groups: a tetrahydropyran (THP) ring and a nitrile group. The THP moiety is a common feature in many bioactive molecules and is generally considered stable, particularly under basic conditions.[1][2] Conversely, the nitrile group, with its electrophilic carbon atom, can be susceptible to nucleophilic attack and hydrolysis.[3][4][5] The interplay of these groups, along with the influence of the fluoroethyl substituent, will dictate the overall thermodynamic stability of the molecule.
This guide will first delve into theoretical approaches for predicting stability, followed by a detailed exploration of experimental protocols for empirical assessment.
Theoretical Assessment of Thermodynamic Stability
Computational chemistry offers powerful tools to predict the thermodynamic properties of molecules, providing invaluable insights early in the drug development process and guiding experimental design.[6][7][8]
Quantum Mechanics Calculations
Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be employed to calculate the fundamental thermodynamic properties of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. These calculations can predict parameters such as the Gibbs free energy of formation, enthalpy, and entropy. By comparing the energy of the parent molecule to that of its potential degradation products, we can estimate its thermodynamic stability. For instance, a key degradation pathway to consider would be the hydrolysis of the nitrile to the corresponding carboxylic acid.
A suggested computational workflow is as follows:
Caption: A typical workflow for assessing thermodynamic stability using quantum mechanics calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and stability of the molecule over time in a simulated biological environment.[7][9] By observing the molecule's behavior at different temperatures and in the presence of solvent molecules, we can identify potential unstable conformations that might precede degradation.
Experimental Evaluation of Thermodynamic Stability
While computational methods are predictive, experimental techniques provide definitive data on a molecule's stability under various conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of stability assessment in the pharmaceutical industry.[10] It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation pathways and products.
A general workflow for forced degradation studies is outlined below:
Caption: A generalized workflow for conducting forced degradation studies.
Based on the known chemistry of the tetrahydropyran and nitrile functional groups, the following degradation pathways can be anticipated:
Stress Condition
Expected Degradation Pathway
Potential Products
Acidic Hydrolysis
Hydrolysis of the nitrile group; potential cleavage of the tetrahydropyran ring under harsh conditions.[3][5]
The tetrahydropyran ring may be susceptible to oxidation.
Oxidized ring products.
Thermal Stress
Potential for decomposition, though the tetrahydropyran ring is generally thermally stable.[11]
To be determined experimentally.
Photolytic Stress
To be determined experimentally.
To be determined experimentally.
Thermal Analysis
Thermal analysis techniques are essential for determining the thermal stability and decomposition profile of a compound.
3.2.1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, heat of fusion, and to detect any thermal events such as decomposition.
Experimental Protocol for DSC:
Accurately weigh 1-5 mg of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile into an aluminum DSC pan.
Seal the pan hermetically.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Record the heat flow as a function of temperature.
Analyze the resulting thermogram for thermal events.
3.2.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify mass loss due to degradation.
Experimental Protocol for TGA:
Accurately weigh 5-10 mg of the compound into a TGA pan.
Place the pan in the TGA furnace.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
Record the mass loss as a function of temperature.
Determine the onset of decomposition from the TGA curve.
Isothermal Titration Calorimetry (ITC)
While often used for binding studies, ITC can also be adapted to measure the thermodynamics of chemical reactions, including degradation processes, by monitoring the heat changes over time at a constant temperature.[12]
Summary and Outlook
The thermodynamic stability of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a critical parameter for its potential development as a therapeutic agent. Based on the chemistry of its constituent functional groups, it is predicted to be relatively stable, with the primary liability being the hydrolysis of the nitrile group under acidic or basic conditions. The tetrahydropyran ring is expected to be largely stable, though it may be susceptible to cleavage under strong acidic conditions or oxidation.
A combined approach of computational modeling and experimental testing as outlined in this guide will provide a comprehensive understanding of the stability profile of this molecule. The data generated will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.
References
Experimental approaches to evaluate the thermodynamics of protein-drug interactions. (2008). Current Drug Targets.
Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions. Benchchem.
Computational Methods in Drug Discovery. (2012). PMC - NIH.
Catalytic production of Tetrahydropyran (THP)
The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
Nitrile - Wikipedia. Wikipedia.
Physical Properties of Tetrahydropyran and Its Applications. (2018).
Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC.
Calculating Thermodynamic Properties from Fluctuations at Small Scales. (2011).
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC - NIH.
Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transform
Reactions of Nitriles. (2024). Chemistry Steps.
Chemistry of Nitriles. (2025). Fiveable.
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2022). MDPI.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Strategic Rationale
Tetrahydropyran (THP) derivatives, particularly those featuring a quaternary carbon center at the 4-position, are highly valued scaffolds in modern medicinal chemistry. They frequently serve as metabolically stable, sp³-rich bioisosteres for piperidines or cyclohexanes[1]. The core precursor, tetrahydro-2H-pyran-4-carbonitrile (oxane-4-carbonitrile)[2], is utilized in the synthesis of numerous active pharmaceutical ingredients (APIs), including selective CDK9 inhibitors like NVP-2[3] and various cannabinoid receptor ligands[1].
The introduction of a 2-fluoroethyl group at the C4 position of the THP ring is a strategic structural modification. The fluorine atom modulates the molecule's physicochemical properties—specifically lowering the basicity of nearby functional groups, increasing lipophilicity (cLogP), and enhancing metabolic stability against cytochrome P450 oxidation.
This application note details a robust, self-validating protocol for the
α
-alkylation of tetrahydro-2H-pyran-4-carbonitrile using 1-bromo-2-fluoroethane.
Mechanistic Pathway & Experimental Design
Causality in Reagent Selection
The synthesis relies on the generation of a nitrile-stabilized carbanion. The
α
-proton of tetrahydro-2H-pyran-4-carbonitrile has a pKa of approximately 25–30.
Base Selection: A strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is mandatory. Weaker bases will not achieve complete deprotonation, while nucleophilic bases (like alkyl lithiums) would attack the electrophilic cyano carbon, leading to unwanted ketone or imine byproducts.
Temperature Control: The deprotonation must be conducted under strict cryogenic conditions (-78 °C). If the temperature rises during this phase, the generated carbanion can attack the unreacted starting material in a Thorpe-Ziegler self-condensation reaction.
Electrophile: 1-Bromo-2-fluoroethane acts as the alkylating agent via an
SN2
mechanism. The reaction is allowed to slowly warm to room temperature to overcome the activation energy barrier of the alkylation step.
Caption: Logical workflow and mechanistic progression for the
α
-alkylation of tetrahydro-2H-pyran-4-carbonitrile.
Reagent Matrix
Note: All glassware must be flame-dried and purged with ultra-high purity (UHP) Argon prior to use.
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add anhydrous THF (30 mL) under a positive pressure of Argon.
Substrate Addition: Inject tetrahydro-2H-pyran-4-carbonitrile (1.11 g, 10.0 mmol) into the flask. Stir to ensure complete dissolution.
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Deprotonation: Using a gas-tight syringe, add the LDA solution (5.5 mL, 2.0 M in THF/heptane/ethylbenzene, 11.0 mmol) dropwise over 10 minutes. Critical Insight: Rapid addition will cause localized heating, leading to dimerization.
Maturation: Stir the resulting pale-yellow solution at -78 °C for 1 hour to ensure quantitative formation of the nitrile-stabilized carbanion.
Phase 2: Alkylation
Electrophile Addition: Add 1-bromo-2-fluoroethane (1.52 g, 12.0 mmol) dropwise to the reaction mixture at -78 °C.
Thermal Gradient: Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature (approx. 20–25 °C) over a period of 4 to 6 hours. Stir overnight under Argon to drive the
SN2
substitution to completion.
Phase 3: Quench and Workup
Quenching: Cool the flask to 0 °C using an ice bath. Carefully quench the reaction by slowly adding saturated aqueous
NH4Cl
solution (20 mL). Caution: Quenching excess LDA is highly exothermic and releases diisopropylamine.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification
Flash Chromatography: Purify the crude oil via silica gel flash column chromatography. Use a gradient elution of Hexanes/Ethyl Acetate (starting at 9:1 and increasing to 7:3).
Isolation: Pool the fractions containing the pure product (monitor via TLC,
Rf≈0.4
in 4:1 Hexanes/EtOAc, visualized with
KMnO4
stain) and evaporate the solvent to afford 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile as a clear, colorless oil.
Analytical Validation
To ensure the integrity of the synthesized compound, the protocol mandates cross-validation using NMR and Mass Spectrometry. The following table summarizes the expected spectral data for the target compound.
PubChem. "Oxane-4-carbonitrile | C6H9NO | CID 11815837." National Center for Biotechnology Information. Available at:[Link]
PMC / NIH. "N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors." National Institutes of Health. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Experimental Protocols
Introduction & Structural Rationale
In contemporary drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is critical for improving clinical success rates. Introducing sp3-rich, three-dimensional architectures enhances target specificity and mitigates off-target toxicity. The tetrahydropyran (THP) ring is a classic bioisostere for piperidines and cyclohexanes, offering improved aqueous solubility and reduced lipophilicity.
4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile represents a highly specialized, privileged building block that combines three synergistic structural features:
The THP Core: Acts as a conformationally restricted scaffold and a hydrogen-bond acceptor, lowering overall lipophilicity compared to carbocyclic analogs.
The 2-Fluoroethyl Vector: Fluorine substitution is a cornerstone of modern medicinal chemistry . The 2-fluoroethyl chain provides a lipophilic anchor that is highly resistant to CYP450-mediated oxidation. Furthermore, the highly electronegative fluorine atom exerts a strong inductive effect, modulating the pKa of any proximal basic amines generated during downstream synthesis .
The Nitrile Handle: A versatile synthetic linchpin. As a gem-disubstituted functional group, the carbonitrile can be selectively transformed into amines, carboxylic acids, ketones, or heterocyclic systems, allowing rapid exploration of structure-activity relationships (SAR) .
Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting its impact on the final active pharmaceutical ingredient (API). This compound is highly compliant with the "Rule of 3" for fragment-based drug discovery (FBDD).
Property
Value
Rationale / Impact in Drug Design
Molecular Weight
157.19 g/mol
Highly fragment-like; leaves ample molecular weight budget for further structural elaboration.
cLogP
~0.8 - 1.2
Optimal baseline lipophilicity; balances aqueous solubility with passive membrane permeability.
Topological Polar Surface Area (TPSA)
33.0 Ų
Excellent for Central Nervous System (CNS) penetration (well below the 90 Ų threshold for BBB crossing).
H-Bond Acceptors (HBA)
2 (Nitrile N, Ether O)
Facilitates interactions with target kinases or GPCRs without excessive desolvation penalties.
H-Bond Donors (HBD)
0
Prevents non-specific binding and maintains high passive permeability.
Fsp3 (sp3 Carbon Fraction)
0.875 (7/8 carbons)
High 3D character; correlates strongly with clinical success and reduced off-target toxicity.
Synthetic Utility and Derivatization Pathways
The true value of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile lies in its synthetic versatility. The gem-disubstituted nitrile acts as a central hub for divergent synthesis.
Caption: Synthetic diversification of the THP-nitrile building block.
As a Senior Application Scientist, I emphasize that protocols must be designed with mechanistic causality in mind. The gem-disubstitution at the C4 position of the THP ring creates significant steric hindrance, which dictates the choice of reagents.
Protocol A: Chemoselective Reduction of Nitrile to Primary Amine
Causality Check: While Lithium Aluminum Hydride (LiAlH4) is a standard reductant for nitriles, it can induce unwanted defluorination via nucleophilic displacement in highly substituted, electron-rich systems. To ensure chemoselectivity and preserve the critical C-F bond, catalytic hydrogenation using Raney-Nickel under moderate pressure is the superior choice.
Step-by-Step Procedure:
Preparation: In a high-pressure Parr hydrogenation vessel, dissolve 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile (10.0 mmol, 1.57 g) in 30 mL of methanolic ammonia (7N NH3 in MeOH).
Validation: The excess ammonia is critical; it shifts the equilibrium of the highly reactive intermediate imine, preventing it from reacting with the newly formed primary amine to form an unwanted secondary amine dimer.
Catalyst Addition: Carefully add a slurry of Raney-Nickel (approx. 1.0 g, pre-washed with MeOH) to the solution. Safety Note: Raney-Ni is highly pyrophoric. Never allow the catalyst bed to dry.
Hydrogenation: Seal the vessel, purge three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the reactor to 50 psi with H2.
Reaction: Stir the mixture vigorously at 25–30 °C for 12 hours. Monitor the pressure gauge for hydrogen uptake to validate reaction progress.
Workup: Vent the hydrogen gas safely and purge the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with additional MeOH (2 x 15 mL).
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be used directly or purified by forming the hydrochloride salt using 2M HCl in diethyl ether, yielding a stable, white crystalline solid.
Protocol B: Base-Catalyzed Hydrolysis to Carboxylic Acid
Causality Check: The steric bulk around the C4 position makes direct acidic or basic hydrolysis to the carboxylic acid notoriously sluggish. We employ a two-step, one-pot Radziszewski-type approach. Basic hydrogen peroxide rapidly converts the nitrile to an amide via a highly nucleophilic hydroperoxide intermediate, bypassing steric constraints.
Step-by-Step Procedure:
Amide Formation: Dissolve the nitrile (10.0 mmol, 1.57 g) in ethanol (20 mL). Add 30% aqueous H2O2 (5 mL) followed by 6M NaOH (5 mL). Stir the biphasic mixture at 40 °C for 4 hours.
Validation: The hydroperoxide anion (HOO⁻) exhibits the "alpha-effect," making it a vastly superior nucleophile compared to hydroxide (OH⁻) for attacking the hindered nitrile carbon.
Hydrolysis: Once TLC or LC-MS indicates complete conversion to the primary amide, add an additional 10 mL of 6M NaOH to the flask.
Reflux: Heat the mixture to reflux (approx. 85 °C) for 18–24 hours. Validation: Place a piece of damp red litmus paper over the condenser; the cessation of ammonia gas evolution visually validates the completion of the hydrolysis.
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL). Validation: This extraction removes any unreacted neutral impurities or residual amide before product isolation.
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using concentrated HCl. The target carboxylic acid will partition out of the aqueous phase.
Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure carboxylic acid as a solid.
Application in Drug Discovery Workflows
The integration of functionalized THP rings has yielded significant breakthroughs in clinical candidate development. For example, the discovery of PF-04447943 , a highly selective, brain-penetrant Phosphodiesterase 9A (PDE9A) inhibitor developed for cognitive disorders, heavily relied on a substituted THP core to achieve its exceptional pharmacokinetic profile .
By utilizing 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile instead of a simple unfunctionalized THP ring, medicinal chemists can:
Probe Hydrophobic Pockets: The 2-fluoroethyl group extends into adjacent lipophilic sub-pockets of target kinases or phosphodiesterases, often resulting in a 10- to 100-fold increase in binding affinity.
Enhance Half-Life: The fluorine atom shields the ethyl chain from rapid aliphatic oxidation by hepatic CYP450 enzymes, prolonging the in vivo half-life of the resulting drug candidate.
Maintain CNS Penetrance: Because the fluorine atom is small and highly electronegative, it increases lipophilicity without significantly inflating the topological polar surface area (TPSA), preserving blood-brain barrier (BBB) permeability.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL:[Link]
Verhoest, P. R., et al. (2012). Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a Selective Brain Penetrant PDE9A Inhibitor for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054. URL:[Link]
Liu, F., et al. (2013). Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 56(21), 8931-8942. URL:[Link]
Method
Application Notes and Protocols: The Strategic Integration of Tetrahydropyran, Fluoroethyl, and Nitrile Moieties in Modern Drug Discovery
Foreword: The Art of Molecular Scaffolding In the intricate world of small molecule drug discovery, the assembly of a clinical candidate is akin to a master craftsman selecting the finest materials for a bespoke creation...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Art of Molecular Scaffolding
In the intricate world of small molecule drug discovery, the assembly of a clinical candidate is akin to a master craftsman selecting the finest materials for a bespoke creation. Each functional group, each scaffold, is chosen for its unique properties and its ability to synergize with the other components to achieve a desired therapeutic effect. This guide delves into the strategic application of three such valuable "materials": the tetrahydropyran ring, the fluoroethyl group, and the nitrile moiety. While we will use the novel chemical entity, 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, as a central, illustrative example of their combination, the principles and protocols discussed herein are broadly applicable to a multitude of research programs. Our focus is not just on the "what," but the "why"—the causal relationships between chemical structure and pharmacological outcome that drive innovation in medicinal chemistry.
The Tetrahydropyran (THP) Moiety: A Privileged Scaffold for Enhanced Drug-like Properties
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. Its prevalence in approved drugs and clinical candidates underscores its status as a "privileged scaffold."[1][2] The strategic incorporation of a THP moiety can significantly enhance the developability of a drug candidate by favorably modulating its physicochemical properties.
1.1. Rationale for Employing the THP Scaffold
Improved Aqueous Solubility: The ether oxygen of the THP ring can act as a hydrogen bond acceptor, which often leads to improved aqueous solubility compared to its carbocyclic analogue, cyclohexane. This is a critical parameter for achieving adequate bioavailability.[2]
Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than many other cyclic systems. The electron-withdrawing effect of the oxygen atom can deactivate the adjacent C-H bonds, making them less susceptible to enzymatic attack by cytochrome P450 enzymes.[3]
Modulation of Lipophilicity: The THP moiety can be used to fine-tune the lipophilicity of a molecule, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Bioisosteric Replacement: The THP ring is frequently employed as a bioisostere for other cyclic systems like cyclohexane and piperidine. This substitution can lead to improved ADME properties while maintaining or enhancing target engagement.[2][3]
1.2. Case Study: Selective CB2 Receptor Agonists
An example of the successful application of the THP moiety can be found in the development of selective cannabinoid receptor 2 (CB2) agonists for the treatment of inflammatory pain. The compound GW842166X, or 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, incorporates a THP ring and has demonstrated excellent potency and oral efficacy in preclinical models.[4]
1.3. Protocol: Synthesis of Tetrahydro-4H-pyran-4-one - A Key Intermediate
A common and versatile starting material for introducing the THP moiety is tetrahydro-4H-pyran-4-one. The following is a representative protocol for its synthesis.[5]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
Tetrahydro-2H-pyran-4-carbonitrile (THP-4-CN) is a critical precursor for conformationally constrained spirocyclic and gem-disubstituted building blocks in modern drug discovery[1]. The functionalization of the C4 position via alkylation with 1-bromo-2-fluoroethane yields 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, a highly valuable intermediate for modulating lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs)[2][3].
However, scaling up this specific C-alkylation presents a severe chemical engineering challenge. 1-Bromo-2-fluoroethane is highly susceptible to bimolecular elimination (E2), which forms volatile vinyl fluoride gas when exposed to strong bases[4].
Causality Behind Reagent and Reactor Choices
Base Selection (LiHMDS vs. LDA): The α-proton of THP-4-CN has a pKa of ~25. While Lithium diisopropylamide (LDA) is traditionally used at strictly cryogenic temperatures (-78 °C)[1], Lithium hexamethyldisilazide (LiHMDS) is prioritized for scale-up. LiHMDS is less nucleophilic, commercially available in stable bulk solutions, and allows for deprotonation at -20 °C to -10 °C, drastically reducing the energy costs associated with cryogenic cooling.
Reactor Dynamics (Flow vs. Batch): In a batch reactor, adding the alkyl halide to a bulk solution of the highly basic nitrile anion creates localized high concentrations of base and exothermic "hot spots." This provides the activation energy required to drive the competitive E2 elimination of 1-bromo-2-fluoroethane[4]. By transitioning to a Continuous Flow regime, rapid micromixing ensures an instantaneous 1:1 stoichiometric ratio, while superior surface-area-to-volume ratios provide isothermal control, suppressing the E2 pathway and favoring the desired SN2 substitution.
Experimental Protocols: Batch vs. Continuous Flow
Protocol A: Optimized Batch Cryogenic Synthesis (100 g Scale)
Use this protocol for early-stage development where flow infrastructure is unavailable.
System Preparation: Purge a 2 L jacketed glass reactor with ultra-high purity N₂. Charge the reactor with THP-4-CN (100 g, 0.90 mol) and anhydrous THF (900 mL). Cool the internal temperature to -20 °C.
Deprotonation: Add LiHMDS (1.0 M in THF, 990 mL, 0.99 mol) dropwise via an addition funnel over 2 hours. Maintain the internal temperature below -15 °C. Stir for an additional 30 minutes to ensure complete ketenimine/enolate formation.
Alkylation: Cool the reactor to -40 °C. Add 1-bromo-2-fluoroethane (137 g, 1.08 mol) dropwise over 1 hour.
Thermal Maturation: Allow the reaction to slowly warm to 0 °C over 4 hours.
In-Process Control (IPC) & Self-Validation: Withdraw a 0.5 mL aliquot using a pre-chilled syringe. Quench immediately into 1 mL of anhydrous methanol. Analyze the organic layer via GC-FID.
Validation Logic: The protocol validates its own mass balance. If the THP-4-CN peak area is >5% but 1-bromo-2-fluoroethane is absent, it confirms the electrophile was consumed via the competitive E2 pathway. The system dictates adding a supplementary 0.15 equivalents of 1-bromo-2-fluoroethane to drive the reaction to completion.
Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (500 mL) while maintaining the temperature below 10 °C. Extract with MTBE (2 × 500 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Use this protocol for pilot-plant and commercial manufacturing.
Feed Solution Preparation:
Stream A: THP-4-CN (0.5 M) in anhydrous THF.
Stream B: LiHMDS (1.0 M) in THF.
Stream C: 1-Bromo-2-fluoroethane (Neat, 12.5 M).
Flow Parameters:
Pump A and Pump B intersect at T-Mixer 1 (chilled to -10 °C) at a flow rate ratio of 2:1.1. The mixture enters Residence Loop 1 (PFA tubing, 2 min residence time at -10 °C) to generate the nitrile anion.
The active stream intersects with Pump C at T-Mixer 2 (chilled to 10 °C). The combined stream enters Residence Loop 2 (PFA tubing, 15 min residence time at 10 °C).
Process Analytical Technology (PAT) & Self-Validation: Divert the initial 3 residence volumes to waste to ensure steady-state equilibrium.
Validation Logic: Utilize an inline FlowIR spectrometer immediately post-Residence Loop 2. The system validates its own completion by monitoring the disappearance of the ketenimine intermediate stretch (~2050 cm⁻¹) and the stabilization of the product nitrile stretch (~2240 cm⁻¹). An unexpected rise in the ketenimine signal indicates E2-driven electrophile depletion, triggering an automatic shutdown of the collection valve.
Continuous Quench: The output stream is continuously fed into a stirred tank containing a biphasic mixture of MTBE and aqueous NH₄Cl.
Workflow Visualization
Continuous flow setup for the synthesis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile.
Quantitative Data Presentation
The transition from batch to continuous flow demonstrates a massive improvement in space-time yield and a near-total suppression of the E2 elimination pathway.
Performance Metric
Protocol A (Batch)
Protocol B (Continuous Flow)
Operating Scale
100 g / batch
1.5 kg / day
Isolated Yield
68%
88%
Purity (LC-MS)
92%
>98%
E2 By-product (Vinyl Fluoride)
~15%
<2%
Space-Time Yield
0.12 kg / L / day
2.45 kg / L / day
Temperature Profile
-40 °C to 0 °C
-10 °C to 10 °C
References
Title: PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION
Source: ChemRxiv
URL:1
Title: Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography
Source: PMC (National Institutes of Health)
URL:2
Title: Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:3
Application Note: High-Yield Synthesis of 4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carboxamidines via AlMe₃-Mediated Nitrile Activation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered amidine pharmacophores from highly functionalized nitrile building blocks. Introduction &...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application: Synthesis of sterically hindered amidine pharmacophores from highly functionalized nitrile building blocks.
Introduction & Structural Causality
The compound 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a highly privileged building block in modern drug discovery. The tetrahydropyran (THP) core provides excellent aqueous solubility and metabolic stability, while the 2-fluoroethyl substituent serves as a lipophilic, metabolically inert bioisostere for standard alkyl chains.
Converting the tertiary nitrile at the 4-position into an amidine is a high-value transformation, as amidines are critical pharmacophores for hydrogen-bonding interactions in kinase and protease targets [2]. However, this specific transformation presents significant chemical challenges:
Steric Hindrance: The nitrile is located at a fully substituted (quaternary) carbon, creating a neopentyl-like steric environment that blocks standard nucleophilic attack.
Electronic Deactivation: The adjacent oxygen atom in the THP ring and the electron-withdrawing fluoroethyl group alter the electronic landscape, making the nitrile a poor electrophile under standard thermal conditions.
Direct heating of this nitrile with primary amines fails to yield the amidine. To overcome this, we utilize a Lewis acid-mediated approach pioneered by Garigipati, utilizing trimethylaluminum (AlMe₃) to activate both the amine and the nitrile [1].
Mechanistic Rationale (Expertise & Experience)
The success of this protocol relies on the dual reactivity of the intermediate generated by AlMe₃. When a primary amine is treated with AlMe₃, it undergoes a rapid exothermic reaction to form a dimethylaluminum amide complex ([Me₂Al-NHR]).
This intermediate solves both the steric and electronic challenges of the THP-carbonitrile:
Lewis Acid Activation: The highly Lewis-acidic aluminum coordinates directly to the nitrile nitrogen, withdrawing electron density and drastically increasing the electrophilicity of the nitrile carbon.
Intramolecular Delivery: Once coordinated, the aluminum amide complex delivers the amine nucleophile via a highly favored intramolecular transition state, bypassing the steric bulk of the THP ring and the fluoroethyl group.
Chemoselectivity: The primary C-F bond in the 2-fluoroethyl group is exceptionally strong (~115 kcal/mol) and remains entirely inert to AlMe₃ under these reaction conditions, ensuring high chemoselectivity.
Mechanistic pathway of AlMe3-mediated amidine synthesis from nitriles and primary amines.
Experimental Design: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, this protocol is designed with built-in, self-validating physical markers:
Validation of Reagent Integrity (Gas Evolution): The addition of AlMe₃ to the primary amine must produce immediate, vigorous methane gas evolution. If no bubbling is observed, the AlMe₃ has hydrolyzed, or the amine is wet, and the reaction must be aborted.
Validation of Workup (Phase Separation): Quenching aluminum reactions typically forms a thick, unfilterable gelatinous emulsion of aluminum hydroxide. By using an excess of aqueous Rochelle's salt (potassium sodium tartrate), the aluminum is chelated into a highly soluble complex. A clean, rapid separation of the aqueous and organic layers visually validates that the aluminum has been successfully sequestered.
Step-by-Step Experimental Protocol
Safety Warning: Trimethylaluminum (AlMe₃) is highly pyrophoric. It must be handled exclusively under an inert atmosphere (argon or nitrogen) using strict Schlenk line or glovebox techniques.
Trimethylaluminum (2.0 M in toluene) (1.5 equiv, 15 mmol)
Anhydrous Toluene (0.2 M relative to nitrile)
Saturated aqueous Rochelle's salt solution
Procedure:
Amine Activation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon. Add the primary amine (15 mmol) and anhydrous toluene (25 mL). Cool the solution to 0 °C using an ice bath.
Complex Formation: Slowly add the AlMe₃ solution (7.5 mL, 2.0 M in toluene) dropwise via syringe. Observe the vigorous evolution of methane gas (Self-Validation Step 1). Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until gas evolution completely ceases.
Nitrile Addition: Dissolve 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile (10 mmol) in anhydrous toluene (25 mL). Add this solution dropwise to the aluminum amide complex at room temperature.
Thermal Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C for 12–18 hours under argon. Monitor the disappearance of the nitrile via LCMS or TLC.
Quench & Workup: Cool the reaction to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous Rochelle's salt solution (30 mL) dropwise. Caution: Exothermic reaction with gas evolution.
Emulsion Resolution: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. The initial thick emulsion will resolve into two distinct, clear layers (Self-Validation Step 2).
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting amidine via flash column chromatography (typically requiring a basic modifier such as 1% Et₃N in the eluent to prevent tailing).
Step-by-step experimental workflow for the synthesis of THP-amidines.
Reaction Optimization Data
The steric bulk of the THP-carbonitrile requires optimization of the aluminum amide stoichiometry. Below is a summary of quantitative optimization data for this specific class of hindered nitriles.
Faster reaction, but slight increase in decomposition products.
4
2.0
2.0
80
18
89%
No significant yield improvement; wastes pyrophoric reagent.
5
1.5
1.5
25
48
<10%
Insufficient thermal energy to overcome neopentyl steric hindrance.
Table 1: Optimization of AlMe₃-mediated amidine synthesis from 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile.
References
Garigipati, R. S. "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 1990.[Link]
Aly, A. A., Bräse, S., & Gomaa, M. A.-M. "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis." Arkivoc, 2018.[Link]
Technical Notes & Optimization
Troubleshooting
How to improve reaction yield in 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile synthesis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 4-...
Author: BenchChem Technical Support Team. Date: March 2026
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying chemical principles to empower you to overcome common synthetic challenges.
Introduction to the Synthesis
The synthesis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a crucial step in the development of various pharmaceutical intermediates. The most common and direct route involves the α-alkylation of tetrahydro-2H-pyran-4-carbonitrile. This reaction proceeds via a carbanion intermediate, generated by deprotonating the acidic α-carbon with a strong base. This nucleophilic carbanion then undergoes an SN2 reaction with a suitable 2-fluoroethylating agent. While conceptually straightforward, achieving high yields requires careful control over reaction parameters to mitigate side reactions.
This guide will address the most frequent issues encountered during this synthesis, providing both theoretical explanations and actionable, field-proven solutions.
Question: What is the fundamental mechanism for the synthesis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile?
Answer: The reaction is a classic α-alkylation of a nitrile. It follows a two-step sequence:
Deprotonation: A strong, non-nucleophilic base abstracts the acidic proton on the carbon atom adjacent (alpha) to the nitrile group of tetrahydro-2H-pyran-4-carbonitrile. This creates a resonance-stabilized carbanion (a nitrile-stabilized enolate).
Nucleophilic Attack (SN2): The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of the 2-fluoroethylating agent (e.g., 1-bromo-2-fluoroethane) in a bimolecular nucleophilic substitution (SN2) reaction. This forms the new carbon-carbon bond, yielding the desired product.
Caption: General reaction mechanism.
Troubleshooting Guide: Low Reaction Yield
Question: My reaction yield is consistently below 50%. What are the most critical factors to investigate?
Answer: Low yield is the most common issue and typically points to problems with the deprotonation step or the SN2 reaction. Here is a systematic approach to troubleshooting:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanation:
Incomplete Deprotonation: The proton alpha to the nitrile has a pKa of ~25. A sufficiently strong base is non-negotiable.
Insight: Sodium hydride (NaH) is a common choice, but its reaction is heterogeneous and can be slow or incomplete. Lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) are homogeneous, stronger bases that often give more reproducible results.
Moisture Contamination: Water will quench the carbanion intermediate instantly, halting the reaction.
Insight: Ensure all glassware is oven-dried. Solvents like THF must be freshly distilled from a drying agent (e.g., sodium/benzophenone) or sourced from a sealed, anhydrous-grade bottle.[1]
Poor Reagent Quality:
Base: LDA solutions degrade over time. It is best to prepare it fresh or titrate it before use.
Fluoroethylating Agent: 1-bromo-2-fluoroethane can degrade. Verify its purity by NMR or GC before use.
Incorrect Temperature Profile:
Deprotonation: This step should be performed at low temperatures (typically -78 °C to -40 °C) to prevent base-mediated side reactions.
Alkylation: The SN2 reaction may be slow at -78 °C. After adding the electrophile, the reaction should be allowed to slowly warm to room temperature to ensure completion.[2]
Troubleshooting Guide: Side Product Formation
Question: I'm observing a major byproduct with a mass corresponding to dialkylation. How can I suppress this?
Answer: Dialkylation is a common side reaction because the mono-alkylated product still possesses an acidic alpha-proton, which can be deprotonated and react a second time.
Strategies to Minimize Dialkylation:
Strategy
Mechanism of Action
Implementation Details
Control Stoichiometry
Limit the amount of base and electrophile available for a second reaction.
Use a slight excess of the starting nitrile relative to the base and electrophile. Alternatively, use no more than 1.05 equivalents of base.
Slow Addition of Electrophile
Maintain a low concentration of the electrophile to favor reaction with the more abundant starting material carbanion.
Add the 2-fluoroethylating agent dropwise via a syringe pump at low temperature.
Use of a Bulky Base
A sterically hindered base like LDA is less likely to deprotonate the more sterically crowded mono-alkylated product.
LDA is generally preferred over less hindered bases like NaH for this reason.
Lower Reaction Temperature
The activation energy for the second deprotonation may be higher. Lower temperatures can disfavor this process.
Maintain the reaction at 0 °C or below after the addition of the electrophile, monitoring for completion.
Question: My GC-MS analysis shows impurities that suggest elimination reactions. What causes this and how can it be fixed?
Answer: This is likely due to the 2-fluoroethylating agent undergoing an E2 elimination reaction to form fluoroethene, promoted by the base. This is more prevalent when:
The base is too strong and/or sterically hindered: Bases like potassium tert-butoxide are notorious for promoting elimination.
The reaction temperature is too high: Higher temperatures favor elimination over substitution.
Solution:
Use a non-nucleophilic, strong base like LDA or NaH rather than a base known to favor elimination.
Ensure the addition of the electrophile and the subsequent reaction are carried out at the lowest temperature that allows for a reasonable reaction rate.
Experimental Protocols & Data
Recommended Protocol for Synthesis
This protocol is optimized to favor high yield and minimize side-product formation.
Materials:
Tetrahydro-2H-pyran-4-carbonitrile (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
1-bromo-2-fluoroethane (1.2 eq)
Procedure:
Setup: Under an inert atmosphere (Nitrogen or Argon), add tetrahydro-2H-pyran-4-carbonitrile to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Dissolve in anhydrous THF.
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
Alkylation: Add 1-bromo-2-fluoroethane to the dropping funnel and add it dropwise to the reaction mixture at -78 °C.
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile.[3]
Impact of Reaction Parameters on Yield
The choice of base and solvent is critical for the success of SN2 reactions involving carbanions.[4][5]
Base
Solvent
Typical Temperature (°C)
Expected Yield
Key Considerations
LDA
THF
-78 to RT
Good to Excellent
Homogeneous, fast deprotonation. Best choice for minimizing side reactions.
NaH
THF / DMF
0 to RT
Moderate to Good
Heterogeneous reaction can be slow. Requires vigorous stirring. Potential for elimination at higher temperatures.
KHMDS
THF
-78 to RT
Good to Excellent
Similar to LDA, offers good solubility and reactivity.
K₂CO₃
Acetonitrile
80 (Reflux)
Poor to Moderate
Generally not strong enough for efficient deprotonation of the nitrile α-proton.[4] Included for comparison.
Note: Yields are estimates and highly dependent on substrate purity, anhydrous conditions, and precise temperature control.
References
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
Hassan, S., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules. Retrieved from [Link]
Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. GU J Sci. Retrieved from [Link]
Tonozuka, M., & Obi, M. (n.d.). 2H-PYRAN-2-ONE. Organic Syntheses Procedure. Retrieved from [Link]
Leconte, N., et al. (2022). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development. Retrieved from [Link]
Payami, E., et al. (2023). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. ResearchGate. Retrieved from [Link]
OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]
Chemguide. (n.d.). The preparation of nitriles. Retrieved from [Link]
Chad's Prep. (2020). The Complete SN2 Reaction Guide. YouTube. Retrieved from [Link]
Troubleshooting low purity in 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile extraction
Welcome to the dedicated technical support resource for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and, specifically, the extraction of this compound, with a focus on addressing low purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in the synthesis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile?
A1: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and degradation of the final product. Common impurities may include isomeric byproducts, hydrolysis of the nitrile to an amide or carboxylic acid, and residual solvents from the reaction or extraction process.[1]
Q2: I'm observing a persistent emulsion during the liquid-liquid extraction. What is the likely cause and how can I resolve it?
A2: Emulsion formation is common when the aqueous and organic phases have similar densities or when surfactants are present. To break an emulsion, you can try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, heating or cooling the separation funnel, or passing the mixture through a pad of celite or glass wool.[2]
Q3: My final product has a low yield after extraction and purification. What are the potential reasons?
A3: Low yield can be attributed to several factors. The compound may have significant solubility in the aqueous phase, leading to losses during extraction. Incomplete extraction from the organic phase or degradation of the product during purification (e.g., on a silica gel column) are also common causes.
Q4: Can I use distillation to purify 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile?
A4: While vacuum distillation can be effective for purifying liquid compounds, its suitability for your target molecule depends on its boiling point and thermal stability.[3] If the compound is prone to degradation at high temperatures, other methods like column chromatography might be more appropriate.
II. Troubleshooting Guide: Low Purity in Extraction
This section provides a detailed, question-and-answer-based guide to troubleshoot low purity issues specifically arising during the extraction of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile.
Scenario 1: Low Purity Detected After Initial Extraction
Question: After my initial aqueous work-up and extraction, my crude product shows significant impurities by TLC/GC-MS. What are the likely culprits and how can I improve the extraction protocol?
Expert Analysis:
Low purity at this stage often points to either incomplete removal of water-soluble impurities or co-extraction of byproducts with similar solubility to your target compound. The key is to optimize the washing steps and the choice of extraction solvent.
Troubleshooting Protocol:
Identify the Impurity's Nature:
Acidic or Basic Impurities: If your synthesis involves acidic or basic catalysts or reagents, these may be carried over.
Highly Polar, Water-Soluble Impurities: Unreacted starting materials like diols or salts are common culprits.
Byproducts with Moderate Polarity: These may partition between the aqueous and organic layers.
Optimize the Washing Steps:
Acid Wash: To remove basic impurities, wash the organic layer with a dilute acidic solution (e.g., 1M HCl).
Base Wash: To remove acidic impurities, wash with a dilute basic solution (e.g., 5% NaHCO₃).
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water and break emulsions.
Re-evaluate Your Extraction Solvent:
The choice of solvent is critical for selective extraction. The principle of "like dissolves like" is a good starting point.[4]
Consider a solvent system where the solubility of your target compound is high, while the solubility of impurities is low. A combination of a primary extraction solvent and a co-solvent can sometimes improve selectivity.
Scenario 2: Suspected Hydrolysis of the Nitrile Group
Question: My analysis (e.g., IR or NMR) suggests the presence of an amide or carboxylic acid. How could this have happened during extraction and how can I prevent it?
Expert Analysis:
The nitrile functional group can be susceptible to hydrolysis under either acidic or basic conditions, especially if heat is applied during the work-up.[1] It is crucial to maintain neutral or near-neutral pH and avoid excessive temperatures.
Troubleshooting Protocol:
Maintain pH Control:
Use milder washing solutions if possible (e.g., dilute ammonium chloride for a slightly acidic wash, or a phosphate buffer for near-neutral conditions).
Ensure that any acidic or basic washes are performed quickly and at room temperature or below.
Temperature Management:
Avoid any heating steps during the extraction process. If the reaction was run at an elevated temperature, ensure it is fully cooled to room temperature before quenching and extraction.
Solvent Choice:
Ensure your extraction solvent is free of acidic or basic impurities.
Data Summary: pH and Temperature Effects on Nitrile Stability
Condition
Potential Outcome
Recommendation
Strong Acid (e.g., >1M HCl)
Hydrolysis to carboxylic acid
Use dilute acid or buffer; perform wash quickly and at low temperature.
Strong Base (e.g., >1M NaOH)
Hydrolysis to carboxylate salt
Use dilute base (e.g., 5% NaHCO₃); perform wash quickly and at low temperature.
Elevated Temperature (>40°C)
Increased rate of hydrolysis
Maintain room temperature or below during extraction.
Scenario 3: Product Loss to the Aqueous Phase
Question: I have a low yield, and I suspect my product is partially soluble in the aqueous layer. How can I improve recovery?
Expert Analysis:
The presence of the ether oxygen and the nitrile group in your molecule can impart some water solubility. To minimize loss to the aqueous phase, you can modify the properties of the aqueous layer and perform multiple extractions.
Troubleshooting Protocol:
Increase the Ionic Strength of the Aqueous Phase ("Salting Out"):
Before extraction, add a significant amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer. This will decrease the solubility of your organic product in the aqueous phase.
Perform Multiple Extractions:
It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.[2] Typically, 3 to 5 extractions are recommended.
Back-Extraction of the Aqueous Layer:
After the initial extractions, you can perform a "back-extraction" of the combined aqueous layers with a fresh portion of the organic solvent to recover any remaining product.
Technical Support Center: Optimizing Crystallization of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Welcome to the dedicated technical support guide for the crystallization of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the crystallization of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide actionable solutions and foundational knowledge for obtaining high-quality crystalline material of this specific compound. As a non-aromatic, polar molecule, it presents unique challenges and opportunities in crystallization that differ from more common aromatic compounds. This guide provides in-depth, experience-driven advice to navigate these challenges effectively.
Section 1: Understanding the Molecule's Impact on Crystallization
The molecular structure is the primary determinant of its crystallization behavior. The target compound is composed of three key functional regions: a polar tetrahydropyran (THP) ring, a polar nitrile group (-C≡N), and a polar 2-fluoroethyl side chain.
Tetrahydropyran (THP) Ring: This cyclic ether introduces polarity and a potential hydrogen bond acceptor site at the oxygen atom.
Nitrile Group: This group is strongly polar and can act as a hydrogen bond acceptor. Nitriles can sometimes be hygroscopic, meaning water content is a critical parameter to control.[1]
2-Fluoroethyl Group: The electronegativity of the fluorine atom significantly increases the polarity of the ethyl chain.[2] This group can participate in dipole-dipole interactions and potentially weak hydrogen bonding, influencing how the molecule packs in a crystal lattice.[3][4]
Collectively, these features render the molecule highly polar and devoid of any chromophores, which can make visualization by UV light on TLC plates difficult.[1] Staining with potassium permanganate is a recommended alternative.[1]
Property
Analysis
Implication for Crystallization
Polarity
High
Soluble in polar solvents (e.g., alcohols, acetone, acetonitrile); Insoluble in non-polar solvents (e.g., hexane, heptane).[5][6]
Hydrogen Bond Acceptors
Ether oxygen, Nitrile nitrogen, Fluorine
Can interact strongly with protic solvents like alcohols or water.
Hydrogen Bond Donors
None
The molecule cannot self-associate through hydrogen bonding as a donor.
Molecular Shape
Non-planar, flexible side chain
May adopt multiple conformations, potentially complicating orderly crystal packing.
Section 2: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a rational approach to crystallization development.
Q1: What are the best starting solvents to screen for crystallizing this compound?
A1: Given the molecule's high polarity, the ideal solvent will dissolve the compound when hot but sparingly when cold.[7] A systematic screening approach is recommended.
Recommended Solvent Classes for Initial Screening:
Alcohols: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH). Start with IPA as its lower polarity compared to EtOH and MeOH often provides a better solubility gradient.
Ketones: Acetone, 2-Butanone (MEK). These are polar aprotic solvents that can be very effective.
Nitriles: Acetonitrile. Its structural similarity can sometimes promote favorable interactions.[8]
Esters: Ethyl Acetate (EtOAc). Medium polarity, often a good starting point.
Q2: What is a reliable, small-scale procedure for solvent screening?
A2: An efficient screening can be performed with minimal material.
Place ~10-15 mg of your compound into a small vial.
Add a polar solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed.
Heat the vial with agitation (e.g., on a hot plate at 60-70°C) and continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume.
Allow the clear solution to cool slowly to room temperature.
If no crystals form, place the vial in a refrigerator (2-8°C) or an ice bath.[7]
If crystals form, you have a promising single-solvent system. If it oils out or remains clear, that solvent is likely unsuitable alone but may be useful in a binary system.
Q3: How does the fluoroethyl group specifically influence solvent selection?
A3: The C-F bond introduces a strong dipole. Solvents with a complementary dipole moment or the ability to interact with the fluorine atom can be beneficial. The introduction of fluorine can increase dielectric anisotropy and affect intermolecular interactions that govern crystal packing.[2] While not a strong hydrogen bond acceptor, fluorine's electronegativity can influence the local electronic environment, potentially favoring interactions with solvents like acetone or acetonitrile.
Q4: What are the most common crystallization methods for a compound like this?
A4: For a polar organic molecule, several methods are highly effective.
Slow Cooling: The most common method. A saturated solution at high temperature is allowed to cool slowly, reducing solubility and inducing crystallization.[9] This is often the first method to try.
Vapor Diffusion: Excellent for small amounts of material.[5][10] A solution of the compound in a volatile solvent is placed in a chamber containing a less volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing solubility and promoting slow crystal growth.
Solvent-Antisolvent Addition: An anti-solvent (in which the compound is insoluble) is slowly added to a solution of the compound, inducing precipitation. The rate of addition is critical.
Section 3: Troubleshooting Guide
This guide provides direct answers to specific experimental problems.
Problem 1: My compound separates as an oil ("oils out") instead of forming crystals.
Causality: "Oiling out" occurs when the concentration of the solute is so high that upon cooling, the solution becomes supersaturated above the compound's melting point (or melting point of a solvate). Instead of nucleating as a solid, it separates as a liquid phase. This is common for polar compounds that don't have strong, rigid lattice-forming interactions.[1]
Solutions:
Reduce Supersaturation: Re-heat the mixture until it is a single phase. Add a small amount (5-10% by volume) of the same hot solvent to dilute the solution slightly.[11] Cool again, more slowly.
Use a Co-solvent System: Dissolve the compound in a minimum of a "good" polar solvent (like acetone or IPA). Then, slowly add a "poor," less polar anti-solvent (like toluene or heptane) at an elevated temperature until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the good solvent to make it clear again, then cool slowly.[1]
Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-liquid interface.[1][12] The microscopic scratches provide nucleation sites.
Seed the Solution: If you have a previous crystal, add a tiny amount to the cooled, supersaturated solution to act as a template for growth.[8]
Problem 2: The product "crashes out" as a fine, amorphous powder.
Causality: This indicates that nucleation is happening too rapidly, leaving no time for the orderly growth of larger crystals. This is typically caused by cooling the solution too quickly or using a solvent in which the compound's solubility changes too dramatically with temperature.[7][8]
Solutions:
Slow Down the Cooling Rate: After heating to dissolve, instead of placing the flask on the benchtop, leave it in the hot water bath or on the heat block with the heat turned off. Or, place the flask inside an insulated container (like a beaker wrapped in glass wool) to slow heat loss.[11]
Use More Solvent: Re-heat to dissolve the powder, then add an additional 10-20% of solvent.[11] This ensures the solution is not excessively supersaturated upon cooling, which will slow the onset of crystallization.
Change Solvents: Choose a solvent where the solubility difference between hot and cold is less extreme.
Problem 3: No crystals form, even after cooling and long waiting times.
Causality: The solution is not sufficiently supersaturated. This means either too much solvent was used initially, or the compound is simply too soluble in the chosen solvent even at low temperatures.[11]
Solutions:
Remove Excess Solvent: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by boiling.[12] Periodically cool the solution to check for crystal formation.
Introduce an Anti-solvent: Use the vapor diffusion method described in the FAQ, or slowly add an anti-solvent to the solution at room temperature.
Try Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days in a clean, vibration-free environment.[5][9]
Problem 4: The crystallization yield is very low (<50%).
Causality: A significant amount of the compound remains dissolved in the mother liquor after filtration. This is due to using too much solvent or choosing a solvent in which the compound has high solubility at low temperatures.[7]
Solutions:
Minimize Solvent Volume: In your next attempt, be meticulous about using the absolute minimum amount of hot solvent required to dissolve the compound.
Optimize the Final Temperature: Ensure you are cooling the mixture to a sufficiently low temperature (e.g., an ice-water bath at 0°C or a freezer) to minimize final solubility, but be cautious of freezing the solvent.
Perform a Second Crop: Collect the mother liquor (the filtrate) and reduce its volume by 50-75% through evaporation. Cooling this concentrated solution may yield a second crop of crystals. Note that this crop may be less pure than the first.
Dissolution: Place the crude 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in portions. Heat the mixture to the solvent's boiling point with stirring. Continue adding hot solvent until the solid is just fully dissolved.
Slow Cooling: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. To slow the process, place the flask on a non-conductive surface like a cork ring. An ideal crystallization should show crystal formation beginning after 10-20 minutes.[11]
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[7]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any impurities adhering to the crystal surfaces.
Preparation: Dissolve 5-10 mg of the compound in a small amount (0.5 mL) of a relatively volatile "good" solvent (e.g., acetone or methanol) in a small, open vial.
Setup: Place this small vial inside a larger jar or beaker that contains a layer (2-3 mL) of a less volatile "anti-solvent" (e.g., diethyl ether or heptane).
Sealing: Seal the larger container tightly.
Diffusion: Over hours to days, the more volatile solvent will slowly evaporate from the inner vial while the vapor of the anti-solvent diffuses in. This gradually decreases the solubility of the compound, leading to slow and controlled crystal growth.[10]
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Section 5: Visual Workflows
The following diagrams illustrate key decision-making processes in crystallization optimization.
Caption: A general workflow for crystallization optimization.
Caption: A decision tree for troubleshooting the "oiling out" problem.
References
BenchChem. (2025). Troubleshooting common issues in nitrile compound synthesis. Benchchem.
BenchChem. (2025).
Thorn, A. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
Crochet, A. (n.d.).
Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
Preventing side reactions and degradation during 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile preparation
Welcome to the Application Scientist Support Center. The preparation of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a critical C–C bond-forming step in the synthesis of various active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. The preparation of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a critical C–C bond-forming step in the synthesis of various active pharmaceutical ingredients (APIs), including CDK9 and PI3K inhibitors 1. This transformation relies on the α-alkylation of tetrahydro-2H-pyran-4-carbonitrile.
However, the bifunctional nature of the electrophile and the high reactivity of the ketenimine anion intermediate often lead to competing side reactions—such as E2 elimination, self-condensation, and workup-induced degradation. This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yield, purity, and reproducibility.
I. Reaction Pathway & Degradation Map
Reaction pathways in the α-alkylation of tetrahydro-2H-pyran-4-carbonitrile, highlighting side reactions.
II. Frequently Asked Questions (Troubleshooting)
Q1: I am recovering mostly unreacted tetrahydro-2H-pyran-4-carbonitrile, despite complete consumption of 1-bromo-2-fluoroethane. What is happening?Causality & Solution: You are observing the E2 elimination of the electrophile. Strong, sterically hindered bases (like LDA or unreacted NaHMDS) or the ketenimine anion itself can act as a base rather than a nucleophile. They abstract a proton from 1-bromo-2-fluoroethane, eliminating HBr to generate volatile vinyl fluoride 1. Because bromide is only a moderate leaving group, the transition state for E2 competes heavily with SN2.
Actionable Fix: Switch your electrophile from 1-bromo-2-fluoroethane to 1-iodo-2-fluoroethane . The superior leaving group ability of iodide significantly lowers the activation energy for the SN2 pathway, outcompeting the E2 elimination. Additionally, incorporating a polar aprotic co-solvent like DMPU (10-20% v/v in THF) increases the nucleophilicity of the ketenimine anion by disrupting lithium/sodium ion pairing.
Q2: My LC-MS shows a mass corresponding to a dimer of the starting material. How do I prevent this?Causality & Solution: This is a Thorpe-Ziegler-type self-condensation. It occurs when the generated ketenimine anion attacks the electrophilic cyano carbon of an unreacted tetrahydro-2H-pyran-4-carbonitrile molecule. This typically happens if the deprotonation is incomplete before the electrophile is added, or if the electrophile addition is delayed.
Actionable Fix: Ensure strict temperature control (-78 °C) during the base addition. Use a slight excess of base (1.1–1.2 equivalents). Most importantly, employ the "inverse addition" technique: slowly add the nitrile to the pre-cooled base solution 2. This ensures the nitrile is instantaneously and fully deprotonated, leaving no neutral starting material available for the anion to attack.
Q3: The reaction looks clean by TLC/LC-MS before workup, but the isolated product contains primary amide degradation products. Why?Causality & Solution: Nitriles are highly susceptible to hydrolysis under both strongly acidic and strongly basic aqueous conditions, especially when transitioning from cryogenic to room temperature during workup. If the reaction is quenched with water while excess strong base (e.g., NaHMDS) is still present, the localized high pH and exothermic heat can partially hydrolyze the target carbonitrile to an amide.
Actionable Fix: Perform a cryogenic, buffered quench . Add saturated aqueous ammonium chloride (NH₄Cl) directly to the reaction mixture at -78 °C before allowing the flask to warm to room temperature. This immediately neutralizes excess base while maintaining a mild pH (~6-7), preserving the integrity of the nitrile group.
III. Quantitative Optimization Data
To demonstrate the causality of reagent selection on reaction outcomes, the following table summarizes the optimization of the alkylation conditions. Switching the leaving group and optimizing the base significantly shifts the reaction from E2 degradation to the desired SN2 pathway.
Base (Equiv.)
Electrophile
Solvent / Additive
Temp (°C)
Conversion to Target (%)
Major Side Product
LDA (1.1 eq)
1-bromo-2-fluoroethane
THF
-78 to RT
35%
Vinyl fluoride (E2)
NaHMDS (1.2 eq)
1-bromo-2-fluoroethane
THF
-78 to RT
42%
Vinyl fluoride (E2)
LDA (1.1 eq)
1-iodo-2-fluoroethane
THF
-78 to RT
78%
Trace Dimer
NaHMDS (1.2 eq)
1-iodo-2-fluoroethane
THF / DMPU
-78 to -20
92%
None (Clean)
IV. Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates in-process controls (IPCs) to ensure each mechanistic step (deprotonation, alkylation, and quench) is successful before proceeding, preventing downstream failures 3.
Step 1: Enolization & In-Process Verification
Flame-dry a Schlenk flask under argon. Charge with anhydrous THF (10 mL/mmol) and NaHMDS (1.2 equivalents, 1.0 M in THF).
Cool the solution to -78 °C using a dry ice/acetone bath.
Dissolve tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the base over 15 minutes (Inverse Addition). Stir for 45 minutes at -78 °C.
Self-Validation Check (IPC 1): Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Extract with CDCl₃ and analyze via ¹H NMR. You must observe >95% deuterium incorporation at the C4 position (disappearance of the α-proton signal). Do not proceed until complete enolization is confirmed.
Step 2: SN2 Alkylation
5. Add DMPU (1.5 equivalents) dropwise to the reaction mixture at -78 °C to break up sodium ion aggregates and enhance nucleophilicity.
6. Add 1-iodo-2-fluoroethane (1.5 equivalents) neat, dropwise over 10 minutes.
7. Gradually warm the reaction to -20 °C over 2 hours.
8. Self-Validation Check (IPC 2): Withdraw a 0.1 mL aliquot, quench with sat. NH₄Cl, and analyze via LC-MS. Confirm the disappearance of the starting material mass and the appearance of the target mass (M+H).
Step 3: Cryogenic Quench & Isolation
9. Re-cool the reaction mixture to -78 °C.
10. Rapidly add saturated aqueous NH₄Cl (5 mL/mmol) to the flask at -78 °C to buffer the pH and prevent nitrile hydrolysis.
11. Remove the cooling bath and allow the biphasic mixture to warm to room temperature.
12. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL/mmol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
13. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile.
V. References
Title: Substituted bi-heteroaryl compounds as cdk9 inhibitors and their uses (WO2012101062A1)
Source: Google Patents
URL:
Title: Imidazopiperazinone inhibitors of transcription activating proteins (WO2019195846A1)
Source: Google Patents
URL:
Title: Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles
Source: The Journal of Organic Chemistry (ACS Publications)
URL:
Resolving solubility issues with 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile in organic solvents
Answering the user's request.## Technical Support Center: 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile Welcome to the technical support center for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Welcome to the technical support center for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the handling and solubility of this compound. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior in various organic media, enabling you to optimize your experimental workflows.
Compound Profile: Understanding the Structure
The solubility characteristics of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile are dictated by its unique molecular structure, which combines both polar and non-polar features. A clear understanding of these functional groups is the first step in troubleshooting.
Tetrahydropyran (THP) Ring: A cyclic ether that contributes a significant non-polar, aliphatic character, suggesting solubility in less polar solvents. The ether oxygen, however, can act as a hydrogen bond acceptor.
Nitrile Group (-C≡N): This group is strongly polar with a significant dipole moment. It is a key factor for solubility in polar aprotic solvents.[1][2]
Fluoroethyl Group (-CH2CH2F): The high electronegativity of the fluorine atom introduces another polar C-F bond, which can engage in dipole-dipole interactions. Fluorination can enhance compatibility with certain solvents while reducing it with others.[3][4]
This combination of functional groups means the molecule is unlikely to dissolve well in the extremes of the polarity spectrum (e.g., highly non-polar hexanes or highly polar water). Its optimal solubility lies in solvents that can effectively accommodate its multifaceted nature.
This section addresses specific problems you may encounter during dissolution.
Question: I am trying to dissolve the compound in a non-polar solvent (e.g., Hexanes, Toluene, Diethyl Ether) and it is not working. What should I do?
Answer:
This is expected behavior. The highly polar nitrile group makes the compound poorly soluble in non-polar solvents, which primarily interact through weak van der Waals forces.[6] The principle of "like dissolves like" suggests that a solvent needs to match the polarity of the solute.[7]
Recommended Action Plan:
Switch to a More Polar Solvent: Immediately cease attempts with non-polar solvents.
Select a Polar Aprotic Solvent: The best starting point is a polar aprotic solvent. These solvents have a high dielectric constant and can solvate the polar nitrile group effectively without the complicating factor of hydrogen bonding.[1][8]
Rationale: Polar aprotic solvents are excellent for dissolving compounds with large dipole moments.[7] They solvate cations well, but leave anions (or the negative end of a dipole, like the nitrogen in the nitrile) relatively "free" and reactive, which is also beneficial for subsequent reaction chemistry.[9]
Question: I've switched to a recommended polar aprotic solvent like Acetonitrile, but the dissolution is very slow or incomplete. What are my next steps?
Answer:
Even in a suitable solvent, the dissolution of a solid can be kinetically slow. Several techniques can be employed to accelerate this process and reach the thermodynamic solubility limit.
Recommended Action Plan:
Introduce Mechanical Agitation:
Stirring: Ensure vigorous stirring with a magnetic stir bar. This increases the interaction between the solvent and the surface of the solid.
Sonication: Use a laboratory ultrasound bath. Sonication provides high-frequency energy that breaks apart solid agglomerates and significantly accelerates the rate of dissolution.[7]
Apply Gentle Heating:
Rationale: For most organic solids, solubility increases with temperature.[10][11] The dissolution process is typically endothermic, meaning it absorbs heat. By providing thermal energy, you shift the equilibrium towards dissolution.[12]
Protocol: See the detailed protocol for "Controlled Heating for Dissolution" below. Start with a modest temperature (e.g., 40-50 °C) and monitor for dissolution.
Consider a Co-Solvent System:
Rationale: If a single solvent is not perfectly effective, a mixture of two miscible solvents can "tune" the overall polarity of the medium to better match the solute.[13][14]
Example: If the compound is mostly dissolved in THF but a small amount remains, adding a small percentage of a more polar solvent like DMF or DMSO can sometimes bring the remaining solid into solution. Conversely, if the compound "oils out" in a very polar solvent like DMSO, adding a less polar co-solvent like Dichloromethane (DCM) might create a more favorable environment.
Protocol: See the "Developing a Co-Solvent System" protocol below.
Caption: Troubleshooting workflow for solubility issues.
Question: My compound initially dissolved with heating, but it crashed out of solution as it cooled to room temperature. How can I fix this?
Answer:
This indicates you have created a supersaturated solution. The solubility of the compound is significantly higher at the elevated temperature than at ambient temperature. While useful for processes like recrystallization, this is problematic if you need a stable stock solution.
Recommended Action Plan:
Use a More Effective Solvent: The simplest solution is to find a solvent in which the compound has higher intrinsic solubility at room temperature. Try moving up the polarity scale for aprotic solvents (e.g., if it crashed out of Acetone, try DMF or DMSO).
Create a Co-Solvent System: A well-chosen co-solvent mixture can often maintain solubility at lower temperatures better than a single solvent.[15]
Work at a Lower Concentration: The most straightforward approach is to reduce the concentration of your solution to below its room-temperature solubility limit. Determine the minimum concentration required for your experiment and prepare the solution accordingly.
Experimental Protocols
Protocol 1: Controlled Heating for Dissolution
Setup: Place the vial or flask containing the compound and solvent in a heating mantle or an oil/water bath equipped with a temperature controller and a magnetic stirrer. Safety First: Never heat a closed system. Ensure the container is open to the atmosphere or fitted with a condenser.
Stirring: Begin vigorous magnetic stirring.
Heating: Increase the temperature gradually in 5-10 °C increments.
Observation: Hold at each temperature for 5-10 minutes, observing for dissolution. A common starting point is 40 °C. Many organic compounds show significantly increased solubility between 40-60 °C.[10]
Maximum Temperature: Do not exceed the boiling point of the solvent. As a general rule, avoid heating above 80 °C unless you have data on the thermal stability of the compound.
Cooling: Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature, observing for any precipitation.
Protocol 2: Developing a Co-Solvent System
Primary Solvent: Dissolve or suspend the compound in a "primary" solvent that provides partial solubility (e.g., THF or DCM).
Co-Solvent Addition: While stirring vigorously, add a "secondary," more powerful solvent (e.g., DMSO or DMF) dropwise.
Titration: Continue adding the secondary solvent until the compound fully dissolves.
Record Ratio: Note the final volume ratio of the two solvents (e.g., 10:1 DCM:DMF). This ratio can be used to prepare stable solutions directly in the future.
Test for Stability: Allow the final solution to stand at room temperature for at least one hour to ensure it remains stable and does not precipitate.
Frequently Asked Questions (FAQs)
Q1: What are the best "all-around" starting solvents to try for this compound?
Based on its structure, the most promising solvents are polar aprotic ones. We recommend screening in this order:
Acetonitrile (MeCN): Good balance of polarity and lower boiling point for easy removal.
Tetrahydrofuran (THF): The ether structure is compatible with the THP ring, and its polarity can handle the nitrile.
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): These are very strong polar aprotic solvents and are likely to dissolve the compound, but their high boiling points can make them difficult to remove post-reaction.
Q2: Can I use a polar protic solvent like Methanol or Ethanol?
You can, but it may not be optimal. Protic solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[8] While they can interact with the nitrile and ether oxygen, these interactions can sometimes "cage" the solute and may be less effective than the dipole-dipole interactions in a polar aprotic medium.[9] They are worth trying if aprotic solvents fail.
Caption: Solute-solvent interactions.
Q3: How does pressure affect solubility?
For solid and liquid solutes, pressure has a negligible effect on solubility in organic solvents.
Q4: Are there any safety precautions I should take when heating solvents?
Absolutely. Always heat solvents in a well-ventilated fume hood. Never heat a sealed container, as pressure buildup can cause an explosion. Use a water or oil bath for even heating and to avoid hot spots. Be aware of the flash point and boiling point of your chosen solvent to prevent fires.
References
Solubility of Organic Compounds. (2023). Chemistry LibreTexts. [Link]
Solubilization techniques used for poorly water-soluble drugs. (2023). National Center for Biotechnology Information (PMC). [Link]
Weakly Solvated and Interfacially Compatible Fluorinated Nitrile Based Electrolyte for High-Energy-Density Li/CFx Batteries. (2024). ACS Publications. [Link]
On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ACS Publications. [Link]
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. (2019). ChemRxiv. [Link]
Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. [Link]
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). SciSpace. [Link]
Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps. [Link]
Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. (2021). ResearchGate. [Link]
Biochemistry, Dissolution and Solubility. (2022). National Center for Biotechnology Information (NCBI Bookshelf). [Link]
Use of nitriles as polar aprotic solvents. (n.d.).
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). National Center for Biotechnology Information (PMC). [Link]
Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. (2014). YouTube. [Link]
Beyond conventional organic electrosynthesis: the role of fluorinated solvents. (2022). ChemRxiv. [Link]
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. [Link]
How to predict the solubility of an organic compound in different kinds of solvents? (2014). Chemistry Stack Exchange. [Link]
Technical Support Center: Catalyst Optimization for the Alkylation of 4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Welcome to the dedicated technical support center for the catalyst optimization of the alkylation of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the catalyst optimization of the alkylation of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and structurally related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven insights to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the alkylation of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile?
A1: The most prevalent and highly effective method for the α-alkylation of nitriles, including sterically hindered cyclic systems like 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, is Phase-Transfer Catalysis (PTC) .[1][2] This technique is particularly advantageous as it allows for the reaction between a water-soluble base (like concentrated NaOH or KOH) and an organic-soluble substrate without the need for a homogenous reaction mixture.[1] The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion into the organic phase to deprotonate the nitrile, forming a reactive carbanion which then undergoes alkylation.[3]
Q2: Which phase-transfer catalyst is recommended for this alkylation?
A2: The choice of phase-transfer catalyst is crucial for reaction efficiency. For the alkylation of nitriles, tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulfate (TBAHS) are excellent starting points due to their commercial availability and proven efficacy in a wide range of PTC applications.[4] The lipophilicity of the catalyst is a key factor; the tetrabutyl groups provide sufficient solubility in the organic phase to effectively transport the hydroxide anion. In some cases, more lipophilic catalysts like tetrahexylammonium bromide or Aliquat 336 (trioctylmethylammonium chloride) may offer improved performance, especially if the reaction is sluggish.
Q3: What are the primary side reactions to be aware of during the alkylation of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, and how can they be minimized?
A3: The two most common side reactions in the alkylation of nitriles are dialkylation and hydrolysis of the nitrile group.
Dialkylation: This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this, a slight excess of the starting nitrile relative to the alkylating agent can be used. Slow, controlled addition of the alkylating agent can also help maintain a low concentration of the mono-alkylated product, thus disfavoring a second alkylation.
Nitrile Hydrolysis: In the presence of a strong base and water, the nitrile group can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid.[5] To mitigate this, it is important to use a concentrated aqueous base (e.g., 50% w/w NaOH or KOH) to minimize the amount of water in the reaction mixture. Running the reaction at the lowest effective temperature and for the shortest possible time will also reduce the extent of hydrolysis.
1. Use a more concentrated base (e.g., 50% w/w NaOH or KOH). Ensure vigorous stirring to maximize interfacial contact. 2. Ensure the phase-transfer catalyst is pure and dry. Consider a more lipophilic catalyst like tetrahexylammonium bromide. 3. Gradually increase the reaction temperature in 10 °C increments. Monitor for side product formation.
Significant Dialkylation
1. High concentration of the mono-alkylated product. 2. Excess of the alkylating agent.
1. Add the alkylating agent slowly over several hours. 2. Use a slight excess of the starting nitrile (1.1-1.2 equivalents).
1. Reduce the reaction temperature. 2. Monitor the reaction closely by TLC or GC-MS and quench as soon as the starting material is consumed. 3. Use a 50% w/w aqueous solution of NaOH or KOH.
Formation of Elimination Byproducts (from the alkylating agent)
1. The alkylating agent is prone to elimination under basic conditions.
1. Use a less hindered base if possible, though this is challenging in PTC. Lowering the reaction temperature is the most effective strategy.
Experimental Protocols
General Protocol for Phase-Transfer Catalyzed Alkylation
This protocol provides a starting point for the alkylation of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile with an alkyl halide.
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) and toluene (5-10 volumes).
Add tetrabutylammonium bromide (0.05 - 0.10 eq).
Begin vigorous stirring and add the 50% aqueous NaOH solution (5.0 eq).
Add the alkyl halide (1.05 eq) dropwise over 30 minutes.
Heat the reaction mixture to the desired temperature (start with 50-60 °C) and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 10 volumes).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the phase-transfer catalyzed alkylation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common alkylation issues.
Analytical Monitoring
Effective monitoring of the reaction is critical for optimization. A combination of Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
TLC: Provides a quick and straightforward way to visualize the consumption of the starting material and the formation of the product. A typical mobile phase for this system would be a mixture of hexane and ethyl acetate.
GC-MS: Offers more detailed information, allowing for the quantification of starting material, product, and any volatile side products. This is particularly useful for identifying dialkylation and hydrolysis products.
For final product characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the structure and purity.
References
Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Available at: [Link]
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Available at: [Link]
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]
Powell, D. A., Ramsden, P. D., & Batey, R. A. (2003). Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines. The Journal of organic chemistry, 68(6), 2300–2309. Available at: [Link]
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic letters, 25(24), 4433–4438. Available at: [Link]
Ryono, D. E., & Loudon, G. M. (1976). One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. Journal of the American Chemical Society, 98(7), 1889-1898. Available at: [Link]
Al-Hourani, B. J. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36693-36700. Available at: [Link]
Kong, W., Ping, Y., et al. (2025). Direct stereoselective C(sp3)-H alkylation of saturated heterocycles using olefins. Nature Chemistry. Available at: [Link]
Shastin, A. V., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1599-1606. Available at: [Link]
ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Technical Support Center: Mitigating Byproduct Formation in the Scale-Up of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Welcome to the technical support guide for the synthesis and scale-up of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to n...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis and scale-up of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your process for large-scale production.
Introduction
The synthesis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a critical step in the development of various pharmaceutical compounds. The core of this synthesis typically involves the alkylation of tetrahydro-2H-pyran-4-carbonitrile with a suitable 2-fluoroethylating agent. While the reaction appears straightforward, several side reactions can occur, leading to the formation of undesirable byproducts. These byproducts not only reduce the yield and purity of the desired product but also complicate the purification process, especially during scale-up. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, offering explanations and actionable solutions.
Issue 1: Formation of a Dialkylated Byproduct
Q: During the scale-up of my reaction, I am observing a significant amount of a higher molecular weight impurity, which I suspect is the dialkylated product. What causes this, and how can I prevent it?
A: The formation of a dialkylated byproduct is a common issue in the alkylation of nitriles.[1] This occurs when the mono-alkylated product, 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, is deprotonated by the base present in the reaction mixture and subsequently reacts with another molecule of the 2-fluoroethylating agent.
Root Causes and Mitigation Strategies:
Excess Base or Insufficiently Strong Base: The use of an excessive amount of base or a base that is not strong enough to fully deprotonate the starting nitrile can lead to an equilibrium where both the starting material and the product are deprotonated, facilitating dialkylation.
Slow Addition of Alkylating Agent: Adding the 2-fluoroethylating agent too slowly can allow for the deprotonation of the newly formed product before all the starting material has reacted.
High Reaction Temperature: Elevated temperatures can increase the rate of the undesired second alkylation.
Recommended Solutions:
Stoichiometry Control: Carefully control the stoichiometry of the base. Use a slight excess (e.g., 1.05-1.1 equivalents) of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the starting nitrile.
Controlled Addition: Add the solution of the deprotonated nitrile to the 2-fluoroethylating agent. This "inverse addition" ensures that the alkylating agent is always in excess relative to the carbanion, minimizing the chance of the product carbanion reacting.
Temperature Management: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the desired mono-alkylation. The optimal temperature should be determined through experimental optimization.
Issue 2: Presence of Unreacted Starting Material
Q: My final product is contaminated with a significant amount of unreacted tetrahydro-2H-pyran-4-carbonitrile, even after extended reaction times. What could be the problem?
A: The presence of unreacted starting material often points to incomplete deprotonation of the nitrile or issues with the activity of the alkylating agent.
Root Causes and Mitigation Strategies:
Insufficient Base: An inadequate amount of base will result in incomplete formation of the nucleophilic carbanion.
Base Incompatibility: The chosen base may not be strong enough to efficiently deprotonate the α-carbon of the nitrile.
Moisture in Reaction: Traces of water in the solvent or reagents will quench the strong base, reducing its effective concentration.
Degraded Alkylating Agent: The 2-fluoroethylating agent (e.g., 1-bromo-2-fluoroethane) may have degraded over time.
Recommended Solutions:
Verify Base Stoichiometry and Strength: Ensure you are using at least one full equivalent of a sufficiently strong base.
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
Reagent Quality: Use a fresh or properly stored 2-fluoroethylating agent. It's advisable to check the purity of the reagent before use.
Issue 3: Formation of Elimination Byproducts
Q: I am detecting byproducts that appear to be the result of elimination reactions. What reaction conditions favor this, and how can it be minimized?
A: Elimination byproducts can arise from the 2-fluoroethylating agent, especially when using a sterically hindered or strongly basic nucleophile. In this case, the carbanion of the nitrile can act as a base, promoting the elimination of HF from the 2-fluoroethylating agent to form vinyl fluoride.
Root Causes and Mitigation Strategies:
Strongly Basic Conditions: While a strong base is needed for deprotonation, excessively basic conditions can favor elimination.
High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.
Steric Hindrance: While less of a concern with the tetrahydropyran system, significant steric hindrance around the reaction center could favor elimination.
Recommended Solutions:
Choice of Base: Use a non-nucleophilic, sterically hindered base like LDA, which is less likely to induce elimination from the alkylating agent itself.
Temperature Control: Maintain the lowest effective temperature for the alkylation to proceed at a reasonable rate.
Solvent Effects: The choice of solvent can influence the E2/SN2 competition. Aprotic polar solvents like THF or DMF are generally suitable for this type of alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile?
A1: The most common and direct route is the α-alkylation of tetrahydro-2H-pyran-4-carbonitrile. This involves the deprotonation of the α-carbon to the nitrile group using a strong base to form a carbanion, followed by nucleophilic substitution with a 2-fluoroethyl electrophile, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.
Caption: General synthetic pathway for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile.
Q2: What are the critical process parameters to control during scale-up?
A2: During scale-up, several parameters become more critical to control to ensure consistency and minimize byproduct formation.
Parameter
Importance in Scale-Up
Recommended Control Strategy
Temperature
Exothermic deprotonation and alkylation steps can lead to localized overheating and increased side reactions.
Use a jacketed reactor with efficient cooling and monitor the internal temperature closely. Consider controlled addition rates to manage the exotherm.
Mixing
Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions like dialkylation.
Use an appropriate agitator and baffle system to ensure good mass transfer. The mixing efficiency should be validated at the larger scale.
Addition Rate
The rate of addition of the base and alkylating agent can significantly impact the reaction profile.
Develop and adhere to a well-defined addition profile. For example, a slow, controlled addition of the base to the nitrile solution, followed by a controlled addition of this mixture to the alkylating agent.
Inert Atmosphere
Larger reactors have a greater surface area and headspace, increasing the risk of moisture and oxygen ingress.
Ensure a robust and continuous inert gas (nitrogen or argon) blanket is maintained throughout the process.
Q3: How can I effectively purify the final product on a large scale?
A3: For large-scale purification, distillation or crystallization are generally preferred over chromatography due to cost and throughput.
Distillation: If the boiling points of the product and major impurities are sufficiently different, fractional distillation under reduced pressure can be a highly effective purification method.
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization from a suitable solvent system can provide high purity material. Solvent screening is crucial to identify a system that provides good recovery and effectively removes the key byproducts.
Chromatography: While less ideal for very large quantities, flash chromatography on silica gel can be used for intermediate scales or for producing very high purity material.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Reagents:
Tetrahydro-2H-pyran-4-carbonitrile
Sodium hydride (60% dispersion in mineral oil)
1-Bromo-2-fluoroethane
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Procedure:
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
Add anhydrous THF to the flask.
Cool the suspension to 0 °C in an ice bath.
Dissolve tetrahydro-2H-pyran-4-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.
Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure complete deprotonation.
Add 1-bromo-2-fluoroethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography.
Caption: Step-by-step workflow for the synthesis of the target compound.
References
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. [Link]
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]
Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. ACS Publications. [Link]
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. PMC. [Link]
Synthesis and biological activities of some fused pyran derivatives. Springer. [Link]
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. RSC Publishing. [Link]
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
Nitriles - Structure, Properties Reactions, and Uses. Turito. [Link]
A Comparative Guide to the Validated Quantification of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile by HPLC and GC-MS
A Senior Application Scientist's Field-Proven Insights into Method Selection and Validation for a Novel Pharmaceutical Intermediate In the landscape of pharmaceutical development, the rigorous and precise quantification...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Field-Proven Insights into Method Selection and Validation for a Novel Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of quality, safety, and efficacy. This guide provides an in-depth, scientifically grounded comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, a novel heterocyclic intermediate.
This document is structured to provide not just a protocol, but a logical framework for method development, validation, and selection, rooted in the principles of scientific integrity and regulatory compliance. We will explore a fully validated HPLC method as the primary approach and compare its performance characteristics against a GC-MS method, offering researchers, scientists, and drug development professionals a comprehensive guide to making informed analytical decisions.
The Analytical Challenge: 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
The analyte, 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, presents a unique set of analytical considerations. Its structure, featuring a polar tetrahydropyran ring, a nitrile group, and a fluoroethyl moiety, dictates its physicochemical properties. The presence of heteroatoms (oxygen and nitrogen) and the polar nitrile group suggests good solubility in polar solvents, making it a prime candidate for Reverse-Phase HPLC. However, its moderate molecular weight and potential for volatility, if derivatized, also bring GC-MS into the realm of possibility. The objective is to establish a robust, accurate, and precise method for its quantification in a manner that adheres to global regulatory standards, primarily those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Part 1: A Validated Reversed-Phase HPLC Method
The selection of RP-HPLC as the primary technique is based on the analyte's inherent polarity. This method avoids the need for derivatization, a sample preparation step often required in GC to enhance volatility, thereby simplifying the workflow and reducing potential sources of error.[2]
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column: Ascentis RP-Amide (150 x 4.6 mm, 5 µm).
Scientist's Rationale: An RP-Amide phase is chosen over a standard C18 phase to provide enhanced retention and alternative selectivity for polar compounds containing hydrogen bond acceptors like the nitrile and ether groups in our analyte. This helps to move the analyte away from the solvent front and achieve better peak shape.
Mobile Phase: Isocratic elution with a mixture of Water and Acetonitrile (60:40 v/v).
Scientist's Rationale: An isocratic mobile phase is preferred for its simplicity and robustness, leading to more stable baselines and better reproducibility, which is ideal for a quantitative assay. The 60:40 water/acetonitrile ratio is a starting point and should be optimized to achieve a retention time of approximately 5-7 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Scientist's Rationale: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and peak areas. 30 °C provides good efficiency without being excessively high, which could risk analyte degradation.
Detection Wavelength: 210 nm.
Scientist's Rationale: The nitrile group offers weak UV absorbance at low wavelengths. 210 nm is selected to maximize sensitivity. A DAD is recommended to confirm peak purity by assessing the spectra across the peak.
Injection Volume: 10 µL.
Sample Diluent: Mobile Phase (Water:Acetonitrile, 60:40 v/v).
2. Preparation of Standard and Sample Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile reference standard and dissolve it in a 25 mL volumetric flask with the sample diluent.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the sample diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation Protocol & Results
The validation of this HPLC method was conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary tests to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5]
Caption: A flowchart illustrating the key stages of HPLC method validation.
Specificity:
The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure: A solution of the analyte was spiked with potential impurities and a placebo. The chromatograms were compared to that of an unspiked analyte solution.
Results: The analyte peak was well-resolved from all other peaks, and there was no interference at the retention time of the analyte in the placebo chromatogram. Peak purity analysis using a DAD confirmed the spectral homogeneity of the analyte peak.
Linearity, Range, Accuracy, and Precision:
These crucial parameters were assessed to ensure the method provides reliable quantitative data.
Validation Parameter
Procedure
Acceptance Criteria
Hypothetical Results
Linearity & Range
Analysis of 6 concentration levels from 1 to 100 µg/mL in triplicate.
Correlation coefficient (r²) ≥ 0.999
r² = 0.9998
Accuracy
Spike-recovery study at 3 levels (80%, 100%, 120% of target concentration) in triplicate.
Mean recovery of 98.0% to 102.0%
99.2% - 101.5%
Precision (Repeatability)
Six replicate injections of the 100% concentration standard.
RSD ≤ 2.0%
RSD = 0.8%
Precision (Intermediate)
Analysis by two different analysts on two different days.
RSD ≤ 2.0%
RSD = 1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
The lowest amount of analyte that can be reliably detected and quantified.
Parameter
Procedure
Hypothetical Results
LOD
Based on signal-to-noise ratio (S/N) of 3:1.
0.3 µg/mL
LOQ
Based on signal-to-noise ratio (S/N) of 10:1.
1.0 µg/mL
Robustness:
The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Procedure: The following parameters were intentionally varied:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% acetonitrile)
Results: No significant changes in retention time, peak area, or peak shape were observed, demonstrating the method's reliability during normal usage.
Part 2: A Comparative Analysis with GC-MS
While HPLC is a robust choice, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a viable, albeit more complex, alternative. The primary challenge for analyzing our target compound with GC is its polarity and limited volatility. Therefore, a chemical derivatization step is necessary to make the analyte suitable for GC analysis.
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Scientist's Rationale: Silylation is a common and effective derivatization technique for polar compounds containing active hydrogens. While our analyte does not have a classic active hydrogen (like -OH or -NH), the nitrile group can potentially be derivatized under certain conditions, or this step would be crucial for analyzing related polar impurities that might be present. More importantly, it significantly increases the volatility of any such polar compounds.
Procedure:
Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a catalyst).
Heat the mixture at 70 °C for 30 minutes.
The resulting solution containing the silylated analyte is then injected into the GC-MS.
2. Instrumentation and Conditions:
GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Scientist's Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for a wide range of underivatized and derivatized compounds.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
Performance Comparison: HPLC vs. GC-MS
The choice between these two powerful techniques depends on the specific requirements of the analysis.
Feature
HPLC-UV
GC-MS
Sample Preparation
Simple dilution
Requires derivatization (heating, reagents)
Throughput
High
Lower due to sample prep and longer run times
Sensitivity
Good (µg/mL range)
Excellent (potentially ng/mL or lower)
Specificity
Good (based on retention time and UV spectra)
Excellent (based on retention time and mass fragmentation pattern)
Robustness
High
Moderate (derivatization can introduce variability)
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For the routine quantification of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile in a drug development or quality control setting, the validated Reversed-Phase HPLC method is demonstrably superior . Its simplicity, robustness, high throughput, and lower operational cost make it the method of choice. The protocol detailed in this guide has been shown to be specific, linear, accurate, and precise, meeting all typical regulatory requirements.
The GC-MS method, while offering higher sensitivity and unparalleled specificity, introduces significant complexity through its mandatory derivatization step. This additional sample handling not only reduces throughput but also introduces potential variability that must be carefully controlled. Therefore, the GC-MS approach should be reserved for applications where its specific advantages are paramount, such as the identification and quantification of trace-level impurities or for confirmatory analysis where orthogonal data is required.
Ultimately, the choice of analytical methodology is a balance of scientific necessity, practical considerations, and regulatory expectations. This guide provides the data and the rationale to empower researchers to make that choice with confidence.
References
ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]
Waters Corporation. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]
Comparative Reactivity Guide: 4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile vs. Tetrahydropyran-4-carbonitrile
In medicinal chemistry and drug development, the tetrahydropyran (THP) ring is a privileged scaffold used to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. When desi...
Author: BenchChem Technical Support Team. Date: March 2026
In medicinal chemistry and drug development, the tetrahydropyran (THP) ring is a privileged scaffold used to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. When designing complex branched architectures or spirocyclic systems, tetrahydropyran-4-carbonitrile serves as a foundational building block.
By introducing a 2-fluoroethyl group at the 4-position to form 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile , chemists fundamentally alter the molecule's steric environment and electronic profile. This technical guide provides an in-depth comparative analysis of their reactivity, focusing on
α
-alkylation potential, nitrile transformation kinetics, and the causal mechanisms driving these differences.
Structural and Electronic Profiling
The reactivity of a nitrile is governed by two primary sites: the electrophilic cyano carbon (
C≡N
) and the weakly acidic
α
-carbon.
Tetrahydropyran-4-carbonitrile (Compound A) : Features a tertiary carbon at the C4 position. The presence of an
α
-proton with a 1 allows for facile deprotonation by strong, non-nucleophilic bases[1]. The resulting nitrile-stabilized carbanion is a potent nucleophile, making this compound an excellent precursor for further functionalization.
4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile (Compound B) : Features a fully substituted, quaternary carbon at the C4 position. The replacement of the
α
-proton with a 2-fluoroethyl chain completely abolishes its ability to act as a nucleophile precursor. Furthermore, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), while the ethyl chain creates 2 around the cyano group[2].
Comparative Reactivity Analysis
α
-Deprotonation and Electrophilic Trapping
Compound A is highly reactive toward electrophiles when treated with bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). The kinetic deprotonation at -78°C generates a planar ketenimine-like anion that readily attacks alkyl halides. In fact, Compound B is synthesized directly from Compound A via this exact mechanism,3[3]. Once Compound B is formed, the lack of an
α
-proton renders it completely inert to further base-mediated alkylation.
Nitrile Hydrolysis and Reduction
The 4 is highly sensitive to the steric environment[4].
Hydrolysis : For Compound A, base-catalyzed hydrolysis (NaOH/H₂O₂) proceeds smoothly to the amide. For Compound B, the bulky 2-fluoroethyl group blocks the Bürgi-Dunitz trajectory required for hydroxide attack. Hydrolysis of such sterically hindered nitriles often requires forcing conditions, such as prolonged heating in concentrated sulfuric acid.
Reduction : Lithium aluminum hydride (LiAlH₄) reduces Compound A to the corresponding primary amine rapidly at 0°C to room temperature. Conversely, the quaternary center in Compound B drastically reduces the rate of hydride transfer. Reduction typically requires elevated temperatures (refluxing THF) or the use of more reactive systems like Raney Nickel-catalyzed hydrogenation under high pressure.
Quantitative Data Comparison
Table 1: Physicochemical and Structural Properties Comparison
Very slow; requires forcing conditions (reflux, strong acid/base)
Reduction to Primary Amine
Fast (LiAlH₄, 0°C to RT)
Sluggish; requires elevated temps (LiAlH₄, reflux) or high-pressure H₂
Visualizations
Caption: Reactivity pathway comparing the transformation kinetics of tertiary vs. quaternary THP nitriles.
Caption: Step-by-step experimental workflow for the alpha-alkylation of tetrahydropyran-4-carbonitrile.
Experimental Methodologies
Protocol 1: Synthesis of 4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile via
α
-Alkylation
This protocol details the conversion of Compound A to Compound B.
Substrate Preparation : Dissolve tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
Causality: Maintaining a low temperature is critical for kinetic control, preventing the highly reactive carbanion from attacking unreacted nitrile starting material (Thorpe-Ziegler self-condensation).
Carbanion Generation : Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 15 minutes. Stir for 45 minutes at -78°C.
Causality: LDA is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the
α
-carbon without acting as a nucleophile toward the electrophilic cyano group.
Electrophilic Alkylation : Add 1-bromo-2-fluoroethane (1.2 eq) neat or as a THF solution. Gradually remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Causality: Warming provides the necessary activation energy for the
SN2
displacement of the bromide by the sterically demanding THP-carbanion.
Reaction Quenching : Quench the reaction by slowly adding saturated aqueous
NH4Cl
. Extract the aqueous layer with Ethyl Acetate (3x).
Causality:
NH4Cl
safely neutralizes excess LDA and protonates any unreacted carbanion without hydrolyzing the nitrile group, which could occur if strong aqueous acids were used.
Validation : Dry the combined organic layers over
MgSO4
, concentrate, and purify via silica gel chromatography.
Self-Validation: Successful alkylation is verified via
1
H-NMR by the complete disappearance of the
α
-proton signal (typically a multiplet around 2.8-3.0 ppm) and the appearance of the characteristic fluorinated ethyl chain signals.
This protocol highlights the kinetic differences in reducing Compound A vs. Compound B.
Hydride Addition : Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C. Dropwise add the chosen nitrile substrate dissolved in THF.
Causality: The hydride transfer is highly exothermic. Controlled addition at 0°C prevents solvent boil-off and thermal runaway.
Temperature Modulation based on Sterics :
For Tetrahydropyran-4-carbonitrile: Stir at room temperature for 2-4 hours. The accessible tertiary nitrile readily accepts the hydride.
For 4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile: Heat the reaction to reflux (65°C) for 12-24 hours. The quaternary center blocks the required approach trajectory, necessitating higher thermal energy to force the reduction.
Fieser Quench : Cool the reaction to 0°C. Sequentially add water (
x
mL, where
x
= grams of LiAlH₄ used), 15% NaOH (
x
mL), and water (
3x
mL). Stir vigorously until a white precipitate forms.
Causality & Validation: This specific quenching sequence traps the aluminum salts as a granular, easily filterable precipitate. This prevents the formation of a gelatinous emulsion, ensuring the highly polar primary amine product is not lost during filtration.
References
Synthesis of 8-oxa-2-azaspiro[4.
Remarkable Electronic and Steric Effects in the Nitrile Biotransformations...
A Comparative Guide to Mass Spectrometry Validation Protocols for the Quantification of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile in Biological Matrices
This guide provides a comprehensive comparison of mass spectrometry (MS) validation protocols for the novel small molecule, 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. Designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of mass spectrometry (MS) validation protocols for the novel small molecule, 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced application of leading MS technologies, grounded in the principles of international regulatory guidelines. We will explore the rationale behind experimental design, compare the performance of different analytical platforms, and provide actionable, step-by-step protocols to ensure data integrity and regulatory compliance.
Introduction: The Imperative for Rigorous Bioanalytical Validation
The journey of a drug candidate from discovery to clinical application is underpinned by the quality of its bioanalytical data. Accurate measurement of drug and metabolite concentrations in biological matrices is critical for regulatory decisions regarding the safety and efficacy of new pharmaceutical products.[1][2] Consequently, the bioanalytical methods used must be meticulously characterized, validated, and documented to ensure the reliability of pharmacokinetic (PK) and toxicokinetic (TK) data.[1][2]
The International Council for Harmonisation (ICH) M10 guideline represents the global benchmark for bioanalytical method validation, providing a harmonized framework for industry and regulatory bodies.[1][2][3][4] This guide is structured around the principles of the ICH M10 guideline, offering a practical comparison of two predominant quantitative mass spectrometry platforms:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a Triple Quadrupole (QQQ) Detector.
High-Resolution Mass Spectrometry (HRMS) using Orbitrap or Time-of-Flight (TOF) Detectors.
We will use 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, a molecule featuring a cyclic ether core, a nitrile group, and a fluoroethyl substituent, as our model compound to illustrate platform-specific validation strategies.
Chapter 1: Predicted Mass Spectrometric Behavior of the Target Analyte
A foundational understanding of a molecule's likely behavior in a mass spectrometer is crucial for efficient method development, which precedes formal validation.[5]
Structural Features and Ionization:
4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile possesses several functional groups that influence its ionization. The tetrahydropyran ring's oxygen atom and the nitrile group's nitrogen atom are potential sites for protonation. Therefore, positive-mode Electrospray Ionization (ESI) is the logical starting point, targeting the protonated molecule [M+H]⁺. Should ESI prove inefficient due to the molecule's overall polarity, Atmospheric Pressure Chemical Ionization (APCI) may offer a viable alternative.[6]
Predicted Fragmentation:
The fragmentation pattern is key to developing selective detection methods, particularly for triple quadrupole instruments. Based on studies of similar cyclic ethers, fragmentation of the [M+H]⁺ ion is likely to proceed via several pathways[7][8]:
α-Cleavage: Ring-opening initiated by cleavage of the bonds adjacent to the ether oxygen.
Loss of Substituents: Cleavage of the C-C bond connecting the fluoroethyl or nitrile group to the tetrahydropyran ring.
Transannular Cleavage: A single-step cleavage across the ring, which is more common in multifunctional cyclic ethers.[7]
The nitrile group itself is relatively stable, but its presence influences the overall electronic structure of the molecule. It is also important to be aware that under certain ESI conditions, nitriles can be reduced to their corresponding primary amines in the ion source, which could complicate spectral interpretation.[9]
Chapter 2: The Validation Workflow: A Regulatory Overview
Bioanalytical method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][2] The process is a systematic series of experiments designed to test the performance and reliability of the method.[2][5]
Caption: A generalized workflow for bioanalytical method validation.
Chapter 3: A Head-to-Head Comparison: QQQ vs. HRMS for Quantitative Bioanalysis
The choice of mass spectrometer profoundly impacts the validation strategy and the nature of the data generated. While triple quadrupole instruments have long been the workhorse for targeted quantification, HRMS instruments are increasingly adopted for their unique capabilities.[10]
Triple Quadrupole (QQQ) Mass Spectrometry:
This technique operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. It offers exceptional sensitivity and selectivity by isolating a specific precursor ion (e.g., the [M+H]⁺ of our analyte) and then detecting only specific fragment ions produced through collision-induced dissociation.[11][12] This high degree of specificity minimizes interference from complex biological matrices.[11]
High-Resolution Mass Spectrometry (HRMS):
HRMS instruments, like Orbitrap and Q-TOF analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high precision (typically within 5 parts-per-million, ppm).[13] This allows the analyte to be distinguished from interfering compounds with nearly identical nominal masses.[13][14] Quantification can be performed using either full-scan acquisition, where all ions are detected, or a targeted approach with high-resolution monitoring of fragment ions.[14] A key advantage of HRMS is its ability to perform retrospective analysis on the full-scan data, potentially identifying metabolites without re-running samples.[15]
Comparative Summary:
Feature
Triple Quadrupole (QQQ) MS
High-Resolution (HRMS) MS
Rationale & Causality
Primary Mode
Multiple Reaction Monitoring (MRM)
High-Resolution Full Scan or Targeted (PRM)
QQQ filters for specific mass transitions, maximizing signal-to-noise for known targets. HRMS resolves ions by their exact mass, providing high specificity across a full spectrum.[11][14]
Selectivity
High (based on precursor/product pair)
Very High (based on <5 ppm mass accuracy)
QQQ selectivity is conferred by the specific fragmentation pathway. HRMS selectivity comes from its ability to resolve the analyte from isobaric interferences.[10][13]
Sensitivity
Excellent (often considered the gold standard)
Excellent (can be superior for complex fragmentation)
For a single, strong fragment, QQQ is often more sensitive. For analytes with multiple, weaker fragments, summing signals in HRMS can increase effective sensitivity.[10]
Method Development
Requires optimization of fragmentation for each analyte.
Can be faster, as full-scan data can be acquired initially.
MRM requires finding optimal precursor-product transitions and collision energies. HRMS requires only the accurate mass of the precursor and/or product ions.[14]
Metabolite ID
Requires pre-defined MRMs for expected metabolites.
Excellent; full-scan data allows for retrospective searching.
The untargeted nature of HRMS full-scan acquisition captures data on all ionizable species, including unexpected metabolites.[15]
Regulatory Acceptance
Universally accepted; extensive history.
Widely accepted and increasingly common.
Both platforms are fully accepted by regulatory agencies like the FDA and EMA, provided the method is properly validated according to guidelines like ICH M10.[10]
Chapter 4: Detailed Validation Protocols and Acceptance Criteria
The following protocols are derived from the ICH M10 guideline and are applicable to both QQQ and HRMS platforms, with platform-specific considerations noted.[2][16]
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components.[11][16]
Causality: This is the cornerstone of a reliable method. A lack of selectivity can lead to artificially high measurements of the analyte, resulting in flawed pharmacokinetic calculations.
Protocol:
Analyze blank matrix samples from at least six different sources (individual donors).
Evaluate for any interference at the retention time of the analyte and internal standard (IS).
Analyze a blank matrix sample spiked only with the IS.
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria (ICH M10):
Response of interfering peaks in blank samples should be ≤ 20% of the analyte response at the LLOQ.
Response of interfering peaks should be ≤ 5% of the IS response.
Platform-Specific Considerations:
QQQ: Selectivity is primarily achieved by the specificity of the MRM transition. Chromatographic separation is critical to resolve isomers or metabolites that might share the same transition.[17]
HRMS: Selectivity is achieved by using a very narrow mass extraction window (e.g., < 5 ppm) around the analyte's exact mass. This can often resolve the analyte from interferences even if they co-elute chromatographically.[14]
Linearity (Calibration Curve)
Objective: To demonstrate a proportional relationship between the instrument response and the known concentration of the analyte over a defined range.[11]
Protocol:
Prepare a blank matrix sample (blank) and a zero sample (blank + IS).
Prepare a minimum of six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.
Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
Use a simple, weighted (e.g., 1/x or 1/x²) linear regression model.
Acceptance Criteria (ICH M10):
The correlation coefficient (r) should be ≥ 0.99.
Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for the LLOQ).
At least 75% of the standards must meet this criterion.
Accuracy and Precision
Objective: To assess the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).[11][18]
Protocol:
Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.
Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.
Between-Run (Inter-Assay): Analyze the QC replicates in at least three different runs on different days.
Acceptance Criteria (ICH M10):
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ)
Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[11]
Protocol: The LLOQ is established as the lowest standard on the calibration curve. Its accuracy and precision must meet the criteria defined in section 4.3. The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.
Acceptance Criteria (ICH M10): Accuracy within ±20% of nominal and precision (CV) ≤ 20%.
Matrix Effect
Objective: To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.[16][18]
Causality: The matrix effect is a significant challenge in LC-MS and can lead to poor accuracy and precision if not controlled. It arises because endogenous molecules in the biological fluid (e.g., lipids, salts) can compete with the analyte for ionization in the MS source.
Protocol:
Prepare QC samples at low and high concentrations.
Extract blank matrix from at least six different sources.
Post-extraction, spike the extracted blank matrix with the analyte at the low and high QC concentrations.
Compare the response of these samples to the response of the analyte in a clean solution at the same concentration.
The Matrix Factor is calculated as: (Peak Response in presence of matrix) / (Peak Response in absence of matrix).
Acceptance Criteria (ICH M10): The CV of the IS-normalized matrix factor calculated from the six lots of matrix should be ≤ 15%.
Stability
Objective: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to analysis.[16][18]
Protocol: Analyze low and high QC samples after subjecting them to various storage and handling conditions and compare the results to freshly prepared samples.
Freeze-Thaw Stability: Minimum of 3 freeze-thaw cycles.
Short-Term (Bench-Top) Stability: At room temperature for a duration equal to or longer than the expected sample handling time.
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a duration that covers the time from sample collection to the final analysis.
Post-Preparative Stability: In the autosampler for a duration that covers the expected run time.
Acceptance Criteria (ICH M10): The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Chapter 5: An Illustrative Experimental Workflow Diagram
This diagram details the logical steps for performing a between-run accuracy and precision validation experiment.
Caption: Workflow for a 3-run between-assay accuracy and precision experiment.
Conclusion
The validation of a bioanalytical method is a rigorous, multi-faceted process essential for ensuring the integrity of data in drug development. For a novel compound like 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, both triple quadrupole and high-resolution mass spectrometry offer robust and reliable platforms for quantification, each with distinct advantages.
QQQ-based methods, built on the highly sensitive and specific MRM technique, remain the industry's gold standard for targeted quantification. In contrast, HRMS provides unparalleled selectivity through accurate mass measurement and offers significant advantages in workflows that may involve metabolite identification and retrospective data analysis.
The choice of platform should be guided by the specific needs of the study, considering factors such as required sensitivity, sample complexity, and the potential need for untargeted analysis. Regardless of the technology chosen, adherence to the harmonized principles of the ICH M10 guideline is paramount. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can develop and validate high-quality, defensible bioanalytical methods that meet global regulatory expectations.
References
Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion
Source: International Journal of Mass Spectrometry
URL
Title: ICH M10 on bioanalytical method validation - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: High Resolution Mass Spectrometry (HRMS) Analysis
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Quantitative High Resolution Mass Spectrometry Coming of Age
Source: Bioanalysis Zone
URL: [Link]
Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis
Source: European Compliance Academy (ECA)
URL: [Link]
Title: Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry
Source: ResearchGate
URL: [Link]
Title: LC MS Method Development And GLP Validation For PK Plasma Sample Analysis
Source: NorthEast BioLab
URL: [Link]
Title: FDA Announces Guidance on M10 Bioanalytical Method Validation
Source: American College of Clinical Pharmacology (ACCP)
URL: [Link]
Title: Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation
Source: Sannova
URL: [Link]
Title: Mass Spectrometry in Small Molecule Drug Development
Source: American Pharmaceutical Review
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Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines
Source: KCAS Bio
URL: [Link]
A Comparative Guide to the Spectroscopic Validation of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile Purity
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 4-(2-fluoroethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, a rigorous and multi-faceted approach to purity validation is paramount. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the comprehensive purity assessment of this molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Orthogonal Purity Assessment
No single analytical technique can definitively establish the purity of a compound. Each method interrogates a different physical or chemical property of the molecule. Therefore, employing a suite of orthogonal techniques provides a more complete and trustworthy purity profile.[1][2] For 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, a combination of NMR for quantification, MS for impurity identification, and FTIR for functional group verification forms a robust analytical triad.
Section 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy - The Gold Standard for Purity Determination
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its ability to provide a direct and absolute measure of a compound's concentration without the need for a specific reference standard of the analyte itself.[1][3][4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.[6]
Why qNMR is the Preferred Method:
Universal Detection: ¹H NMR is nearly universal for organic molecules, as they almost all contain hydrogen atoms.[6]
Structural Confirmation: The same experiment provides detailed structural information, confirming the identity of the target compound.
High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy for purity determination.[1]
Non-Destructive: The sample can be recovered and used for other analyses.[5][7]
Experimental Workflow: qNMR for Purity Validation
The following protocol outlines the steps for determining the purity of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile using an internal standard method.
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Protocol:
Selection of Internal Standard: Choose a high-purity, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals. For 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, a suitable standard would be maleic anhydride or 1,3,5-trimethoxybenzene. The standard must be accurately weighed.[5]
Sample Preparation: Accurately weigh a known amount of the 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile sample and the chosen internal standard. Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Complete dissolution is critical for accurate quantification.[6]
NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This involves ensuring a sufficient relaxation delay (typically 5-7 times the longest T₁ relaxation time of the protons being integrated) to allow for complete relaxation of all nuclei between pulses. A 90° pulse angle should be used.
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction to ensure accurate integration.
Signal Integration: Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard. For 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, signals corresponding to the methylene protons of the fluoroethyl group or the pyran ring could be suitable.
Purity Calculation: The purity of the analyte is calculated using the following equation[6]:
"analyte" refers to 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
"std" refers to the internal standard
Comparative Analysis with an Alternative:
An alternative to 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile could be a structurally similar compound like tetrahydro-2H-pyran-4-carbonitrile.[8] The qNMR method would be equally applicable, with adjustments made for the different molecular weight and proton environments.
Section 2: Mass Spectrometry (MS) - Unmasking Impurities
Mass spectrometry is an indispensable tool for identifying and characterizing impurities, even at trace levels.[9][10] Its high sensitivity and specificity make it ideal for detecting process-related impurities, degradation products, and residual solvents.[10][11][12] Coupling MS with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) provides a powerful method for impurity profiling.[13][14][15][]
The Rationale for Hyphenated MS Techniques:
High Sensitivity: Capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[9][17]
Structural Elucidation: Fragmentation patterns provide valuable information for identifying the structure of unknown impurities.[13]
Specificity: Can distinguish between compounds with the same retention time but different mass-to-charge ratios.[9][14]
Experimental Workflow: GC-MS for Volatile Impurity Profiling
This protocol is designed to identify volatile and semi-volatile impurities in the 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile sample.
Caption: Workflow for GC-MS Impurity Profiling.
Step-by-Step Protocol:
Sample Preparation: Dissolve a known concentration of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). For trace analysis of highly volatile impurities like residual solvents, headspace GC-MS can be employed.[17][18]
GC Separation: Inject the sample into the GC system. The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A temperature gradient program is typically used to ensure the elution of a wide range of compounds.
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common technique that generates characteristic fragmentation patterns.[19]
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum is a "fingerprint" of the molecule. This spectrum can be compared against a spectral library (e.g., NIST) to identify known impurities.[17] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of an unknown impurity.[9]
Comparison with LC-MS:
For non-volatile impurities or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[11][14][15] LC-MS is particularly useful for identifying impurities that may have formed during synthesis or degradation.[]
Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy - A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[20][21][22] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum serves as a unique molecular fingerprint.[21]
The Value of FTIR in Purity Validation:
Functional Group Confirmation: Verifies the presence of key functional groups expected in the 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile structure, such as the nitrile (C≡N) and the ether (C-O-C) groups.[23]
Detection of Gross Impurities: Can detect impurities with different functional groups from the main compound.
Simplicity and Speed: FTIR analysis is typically fast and requires minimal sample preparation.
Experimental Workflow: FTIR Analysis
Caption: Workflow for FTIR Analysis.
Step-by-Step Protocol:
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or Attenuated Total Reflectance - ATR), a liquid (as a thin film between salt plates), or in solution. For 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, which may be a solid or oil, the ATR method is often convenient.
Data Acquisition: The sample is placed in the path of an infrared beam. The instrument measures the amount of light that is transmitted through the sample at different wavelengths.
Spectral Interpretation: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule. For 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, characteristic peaks would include:
A sharp, medium intensity peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch.
Strong C-O stretching bands in the region of 1250-1000 cm⁻¹ for the pyran ring ether linkage.
C-H stretching vibrations for the aliphatic CH₂ groups just below 3000 cm⁻¹.
A C-F stretching band, typically in the 1400-1000 cm⁻¹ region.
Data Summary and Comparison
The following table summarizes the expected quantitative and qualitative data from the spectroscopic validation of a high-purity batch of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile.
Analytical Technique
Parameter Measured
Expected Result for High-Purity Sample
Alternative Compound (Tetrahydro-2H-pyran-4-carbonitrile)
¹H qNMR
Purity Assay
> 99.5%
> 99.5%
Structural Confirmation
Spectrum consistent with the proposed structure
Spectrum consistent with the alternative structure
GC-MS
Volatile Impurities
No significant impurities detected (< 0.1%)
No significant impurities detected (< 0.1%)
Residual Solvents
Below ICH limits
Below ICH limits
LC-MS
Non-volatile Impurities
No significant impurities detected (< 0.1%)
No significant impurities detected (< 0.1%)
FTIR
Functional Group Analysis
Presence of C≡N, C-O-C, and C-F stretches
Presence of C≡N and C-O-C stretches; absence of C-F stretch
Conclusion: An Integrated Approach to Ensuring Purity
The spectroscopic validation of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile purity demands a synergistic application of multiple analytical techniques. Quantitative NMR provides a robust and accurate measure of the absolute purity, while hyphenated mass spectrometry techniques offer unparalleled sensitivity for the detection and identification of trace impurities. FTIR spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups and the overall molecular identity. By integrating the data from these orthogonal methods, researchers, scientists, and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of this important chemical entity for its intended application. This multi-faceted approach aligns with the principles of scientific integrity and the rigorous standards of the pharmaceutical industry.[24][25][26][27][28]
References
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Benchmarking 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile against other fluorinated pharmaceutical intermediates
Introduction: The Imperative for sp³-Rich Fluorinated Scaffolds in Modern Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for sp³-Rich Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms, a testament to fluorine's ability to enhance metabolic stability, modulate pKa, and improve binding affinity with minimal steric impact. Concurrently, there is a clear industry trend away from flat, aromatic (sp²-rich) molecules towards more three-dimensional, saturated (sp³-rich) scaffolds.[2] These sp³-rich structures, such as the tetrahydropyran (THP) ring, offer superior physicochemical properties, including improved solubility and reduced off-target toxicity, by providing better spatial and conformational diversity.
This guide introduces 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile , a novel building block that resides at the intersection of these two critical trends. It combines the privileged tetrahydropyran scaffold with a metabolically robust fluoroethyl group and a versatile nitrile handle. As this is an emerging intermediate, direct, head-to-head experimental data is nascent. Therefore, this guide provides a framework for its evaluation, benchmarking its projected performance against established intermediates using validated, field-proven protocols. We will explain the causal relationships between structure and function, empowering researchers to make informed decisions in their discovery programs.
Profile of the Subject Intermediate and Selected Benchmarks
The selection of appropriate benchmarks is critical for a meaningful comparison. We have chosen three alternatives that represent distinct but relevant chemical spaces, allowing for a nuanced evaluation of our subject molecule's potential.
Structural Rationale: This molecule features a quaternary center on a THP ring, enhancing its three-dimensionality. The fluoroethyl group is a common motif for blocking metabolic oxidation at the α- and β-positions to the fluorine atom. The nitrile group is a highly versatile synthetic handle, serving as a precursor to amines, amides, and tetrazoles, or acting as a hydrogen bond acceptor or a metabolically stable isostere for a carbonyl group.[3][4]
Plausible Synthesis: A likely synthetic route begins with the alkylation of commercially available tetrahydro-4H-pyran-4-one, followed by cyanohydrin formation and subsequent functional group manipulation to install the fluoroethyl sidechain.
Rationale: This direct analog allows for the precise isolation and evaluation of the fluorine atom's impact on key drug-like properties, particularly lipophilicity and metabolic stability.
Rationale: This represents a classic, sp²-rich fluorinated building block. Comparing our subject molecule to this benchmark will highlight the differences in physicochemical properties and synthetic handling between saturated heterocyclic and flat aromatic systems.
Rationale: Piperidines are another class of critical sp³-rich heterocyclic building blocks. This benchmark allows for a comparison between the oxane and azane ring systems and evaluates the effect of a fluoromethyl versus a fluoroethyl group.
Compound
Structure
Class
Key Features
A: Subject
O(CC(C#N)(CCF)CC1)C1
Fluorinated sp³-Heterocycle
THP scaffold, fluoroethyl group, quaternary center
Part 1: Comparative Benchmarking of Physicochemical Properties
Lipophilicity (LogP/LogD) Assessment
Expertise & Causality: Lipophilicity, commonly expressed as LogP (for neutral compounds) or LogD (at a specific pH), is a critical parameter that governs a drug's absorption, distribution, membrane permeability, and toxicity.[5] While fluorination is often used to block metabolism, its effect on lipophilicity can be complex. The replacement of a hydrogen atom with a single fluorine atom typically reduces lipophilicity, whereas the introduction of larger fluoroalkyl groups (like -CF₃) significantly increases it.[6] This experiment aims to quantify these effects across our panel of intermediates. We utilize a high-throughput reverse-phase HPLC method, which correlates a compound's retention time to its LogP value, providing a reliable and resource-sparing alternative to traditional shake-flask methods.[7][8]
Experimental Protocol: LogP Determination via RP-HPLC
System Preparation: An HPLC system with a C18 column and a UV detector is used. The mobile phase consists of a gradient of acetonitrile and water.
Calibration: A set of 5-7 commercially available standards with well-established LogP values (e.g., uracil, toluene, naphthalene) are injected to create a calibration curve by plotting their known LogP values against their measured retention times.
Sample Preparation: Each benchmark compound is dissolved in DMSO to a stock concentration of 10 mM and then diluted to 50 µM in a 50:50 acetonitrile/water mixture.
Analysis: A 10 µL aliquot of each prepared sample is injected into the HPLC system. The retention time for each compound is recorded.
Calculation: The LogP of each benchmark compound is calculated by interpolating its retention time from the linear regression equation of the calibration curve.
Workflow for LogP Determination
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Projected Comparative Data:
Compound
Predicted T½ (min)
Predicted CLint (µL/min/mg)
Rationale & Justification
A: Subject
> 60
< 10
The fluoroethyl group is highly effective at blocking CYP-mediated oxidation on the ethyl side chain, leading to high metabolic stability. [9]
B: Non-F Analog
~25
~28
The terminal methyl and adjacent methylene of the ethyl group are susceptible to hydroxylation by CYP enzymes, resulting in moderate metabolic clearance.
C: Aromatic Analog
> 60
< 10
The combination of a fluoro-substituent and a deactivating -CF₃ group on the aromatic ring makes it highly resistant to oxidative metabolism.
D: Heterocyclic Analog
> 60
< 10
The fluoromethyl group effectively blocks metabolism at that position. The Boc-protecting group can be labile, but the core piperidine is expected to be stable.
Part 3: Comparative Benchmarking of Synthetic Utility
Expertise & Causality: The value of a building block lies not only in the properties it imparts but also in its synthetic utility. The nitrile group is prized for its versatility, but its reactivity can vary significantly based on the molecular context. [10]In some applications, such as covalent inhibitors, a highly electrophilic nitrile that can react with cysteine residues is desired. [4]However, for most building block applications, a moderately reactive but stable nitrile is preferred, one that withstands various reaction conditions but can be reliably converted to other functional groups when needed. Aliphatic nitriles are generally less electrophilic than those on electron-deficient aromatic or heteroaromatic rings. [4]This experiment provides a simple benchmark for the electrophilic reactivity of the nitrile group.
Experimental Protocol: Comparative Nitrile Reactivity with a Thiol Nucleophile
Reagent Preparation:
Prepare 10 mM stock solutions of each test compound in acetonitrile.
Prepare a 100 mM stock solution of a thiol nucleophile, such as N-acetylcysteine, in a 1:1 mixture of acetonitrile and phosphate buffer (pH 7.4).
Reaction Setup:
In separate HPLC vials, combine 100 µL of a test compound stock with 100 µL of the N-acetylcysteine stock.
Initiate the reaction by adding 800 µL of the ACN/buffer mixture, resulting in final concentrations of 1 mM test compound and 10 mM nucleophile.
Monitoring:
Immediately inject a 10 µL aliquot into an HPLC-UV system to obtain a t=0 reference point.
Maintain the reaction vials at a controlled temperature (e.g., 50°C).
Inject samples at regular intervals (e.g., 1, 4, 8, 24 hours) to monitor the disappearance of the starting material.
Data Analysis:
Calculate the percentage of starting material remaining at each time point.
Compare the relative rates of consumption between the different benchmark compounds to establish a rank order of reactivity.
Workflow for Nitrile Reactivity Assay
Caption: Workflow for comparing the electrophilic reactivity of nitriles.
Projected Comparative Data:
Compound
Predicted Relative Reactivity
Rationale & Justification
A: Subject
Low
The aliphatic nitrile is not electronically activated and possesses some steric hindrance from the quaternary center, making it relatively unreactive towards nucleophiles and stable for synthetic manipulations.
B: Non-F Analog
Low
Similar to the subject molecule, this aliphatic nitrile is expected to be stable and not overly reactive.
C: Aromatic Analog
High
The nitrile is attached to an electron-deficient aromatic ring (due to the F and CF₃ groups), making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
D: Heterocyclic Analog
Low
Similar to the subject molecule, this is a stable aliphatic nitrile with significant steric shielding from the Boc group and the piperidine ring.
Overall Assessment and Conclusion
This comparative guide establishes a framework for evaluating 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile as a high-value pharmaceutical intermediate. Based on established physicochemical principles and data from analogous structures, we can project its performance profile:
Balanced Lipophilicity: It is predicted to have a moderate, drug-like LogP, avoiding the extremes of high lipophilicity seen in heavily fluorinated aromatics, which can negatively impact solubility and safety profiles.
Excellent Metabolic Stability: The strategic placement of the fluoroethyl group is expected to confer high resistance to CYP-mediated metabolism, a significant advantage over its non-fluorinated counterpart.
Versatile and Stable Synthetic Handle: The aliphatic nitrile group provides a stable and versatile point for synthetic elaboration, lacking the high intrinsic reactivity of nitriles on electron-poor aromatic systems. This ensures it can be carried through multi-step syntheses without unwanted side reactions.
References
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A Comparative Guide to the Reactivity of Fluoroethyl vs. Chloroethyl Tetrahydropyran Carbonitriles in Nucleophilic Substitution
Introduction: The Halogen's Role in Heterocyclic Reactivity In the landscape of medicinal chemistry and drug development, tetrahydropyran (THP) rings are privileged scaffolds, prized for their metabolic stability and abi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Halogen's Role in Heterocyclic Reactivity
In the landscape of medicinal chemistry and drug development, tetrahydropyran (THP) rings are privileged scaffolds, prized for their metabolic stability and ability to improve pharmacokinetic properties. When functionalized with reactive side chains, such as a 2-haloethyl group at the anomeric center, they become versatile intermediates for introducing further molecular complexity. The choice of halogen on this side chain—fluorine versus chlorine—is a critical design parameter that dictates the molecule's reactivity profile, particularly in nucleophilic substitution reactions.
This guide provides an in-depth comparison of the reactivity of 2-(2-fluoroethyl)tetrahydropyran-2-carbonitrile and its chloro-analogue, 2-(2-chloroethyl)tetrahydropyran-2-carbonitrile. We will delve into the fundamental principles governing their differential reactivity, provide a robust experimental protocol for quantitative comparison, and present the expected outcomes. This analysis is crucial for researchers aiming to fine-tune the electrophilicity of such intermediates for applications ranging from linker chemistry in antibody-drug conjugates to the synthesis of complex small molecules.
Theoretical Framework: Unpacking the Factors Governing Reactivity
The primary reaction pathway for these molecules when challenged with a nucleophile is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The rate of an SN2 reaction is governed by several factors, but for comparing these two substrates, the most critical determinant is the nature of the leaving group—the halide ion.
The Decisive Role of the Leaving Group
A good leaving group is one that can stabilize the negative charge it acquires upon departing the substrate.[4][5] This is directly related to its basicity; weaker bases are better leaving groups.[5][6] When comparing fluoride (F⁻) and chloride (Cl⁻), two key physical properties come into play:
Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond enthalpy ~467 kJ/mol) than the carbon-chlorine (C-Cl) bond (~346 kJ/mol).[7][8] During an SN2 reaction, this bond must be broken. The higher energy required to cleave the C-F bond presents a substantial activation barrier, dramatically slowing the reaction rate.[7][9][10] Fluoroalkanes are therefore notoriously unreactive in nucleophilic substitution reactions.[10][11]
Basicity and Stability: The stability of the departing halide ion (X⁻) is crucial. We can estimate this by considering the acidity of its conjugate acid (H-X). Hydrochloric acid (HCl) is a much stronger acid (pKa ≈ -7) than hydrofluoric acid (HF, pKa ≈ 3.2). This means that Cl⁻ is a significantly weaker base than F⁻ and is therefore a much more stable, and thus better, leaving group.[4][5]
Based on these principles, a clear hypothesis emerges: 2-(2-chloroethyl)tetrahydropyran-2-carbonitrile will be substantially more reactive towards nucleophiles than its fluoroethyl counterpart.
The Influence of the Molecular Scaffold
The tetrahydropyran ring and the geminal carbonitrile group are not merely spectators. The carbonitrile group (C≡N) is strongly electron-withdrawing due to the high electronegativity of nitrogen. This inductively polarizes the entire molecule, including the C-X bond, rendering the carbon atom attached to the halogen more electrophilic and susceptible to nucleophilic attack.[12][13] While this enhances the reactivity of both compounds, it does not override the profound difference in leaving group ability between fluoride and chloride.
Experimental Design: A Kinetic Study via ¹H NMR Spectroscopy
To empirically validate our hypothesis, a kinetic study monitoring the reaction progress in real-time is the most direct approach. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for this purpose as it is non-invasive and allows for the simultaneous quantification of reactants and products.[14][15][16][17]
Experimental Workflow
The following diagram outlines the logical flow of the comparative kinetic experiment.
Caption: Workflow for the comparative kinetic analysis using ¹H NMR.
Detailed Experimental Protocol
Objective: To determine the pseudo-first-order rate constants for the reaction of 2-(2-fluoroethyl)tetrahydropyran-2-carbonitrile and 2-(2-chloroethyl)tetrahydropyran-2-carbonitrile with sodium azide.
Materials:
2-(2-fluoroethyl)tetrahydropyran-2-carbonitrile
2-(2-chloroethyl)tetrahydropyran-2-carbonitrile
Sodium Azide (NaN₃)
Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
Tetramethylsilane (TMS) or other suitable internal standard
Procedure:
Preparation of Stock Solutions:
Prepare a 0.2 M solution of the chloro-substrate in DMSO-d₆.
Prepare a 0.2 M solution of the fluoro-substrate in DMSO-d₆.
Prepare a 2.0 M solution of sodium azide in DMSO-d₆. A 10-fold excess of the nucleophile ensures pseudo-first-order kinetics.
NMR Sample Preparation:
In a clean, dry NMR tube, add 500 µL of the chloro-substrate stock solution.
Add a small amount of internal standard (e.g., TMS).
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C). Acquire an initial spectrum (t=0) before adding the nucleophile.
Reaction Initiation and Monitoring:
Remove the NMR tube, quickly add 50 µL of the 2.0 M sodium azide stock solution, cap, invert several times to mix, and immediately re-insert into the spectrometer.
Begin acquiring a time-course series of ¹H NMR spectra (e.g., one spectrum every 5 minutes for the chloro-compound, and perhaps every hour for the fluoro-compound).
Repeat for Fluoro-Substrate:
Repeat steps 2 and 3 using the fluoro-substrate stock solution.
Data Processing and Analysis:
For each spectrum in the time series, integrate a well-resolved signal corresponding to the starting material (e.g., a proton on the ethyl chain) relative to the integral of the internal standard.
Calculate the concentration of the substrate at each time point.
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds).
Perform a linear regression on the data. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).
Anticipated Results and Discussion
The reaction being investigated is the SN2 substitution of the halide by the azide ion.
Caption: General SN2 reaction mechanism for the haloethyl substrates.
The experimental data are expected to show a stark difference in reactivity, as summarized in the table below.
The plot of ln[Substrate] vs. time for the chloro-compound should yield a straight line with a steep negative slope, indicating a rapid reaction. In contrast, the same plot for the fluoro-compound is expected to be nearly flat over a much longer timescale, demonstrating its inertness under these conditions.
This dramatic difference is a direct consequence of the superior leaving group ability of chloride compared to fluoride.[4][5][8] The energy required to break the strong C-F bond is too high for the reaction to proceed at a measurable rate at room temperature.[7][9]
Conclusion and Practical Implications
For drug development professionals and synthetic chemists, this has clear implications:
For Reactivity: When designing a synthetic route that requires subsequent functionalization via nucleophilic substitution, the chloroethyl derivative is the logical choice.
For Stability: If the goal is to incorporate a fluoroethyl group for metabolic blocking or to modulate electronic properties without introducing a reactive site, the fluoroethyl derivative provides exceptional stability.
This guide provides a clear framework for understanding and predicting the reactivity of these important heterocyclic compounds, enabling more rational design choices in chemical and pharmaceutical research.
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ResearchGate. (n.d.). A GC-MS analysis of an SN2 reaction for the organic laboratory. [Link]
Frontiers. (n.d.). Insights into enzymatic halogenation from computational studies. [Link]
Save My Exams. (2025, May 21). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry: HL): Revision Note. [Link]
PubMed Central (PMC). (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
ACS Publications. (n.d.). Intramolecular cyclization of nitrile imines. Synthesis of indazoles, fluorenes, and aza analogs. [Link]
JoVE. (2023, April 30). Video: Leaving Groups. [Link]
Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]
PubMed. (2025, January 22). Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI: Accelerating the SN2 Step. [Link]
YouTube. (2023, May 12). LCS : GC II Nucleophilic substitution | Ms. K. Janani | Chemistry. [Link]
Lecturio. (2025, December 15). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. [Link]
ResearchGate. (n.d.). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. [Link]
PubMed Central (PMC). (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. [Link]
PubMed Central (PMC). (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
A Comparative Guide to Gas Chromatography (GC) Validation for Residual Solvents in 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
This guide provides an in-depth, objective comparison of gas chromatography (GC) methods for the validation of residual solvents in the active pharmaceutical ingredient (API), 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of gas chromatography (GC) methods for the validation of residual solvents in the active pharmaceutical ingredient (API), 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical procedure for quality control and regulatory submission. The methodologies and validation protocols detailed herein are grounded in extensive experience and adhere to the stringent requirements of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Criticality of Residual Solvent Analysis
In the synthesis of any active pharmaceutical ingredient (API), organic solvents are frequently employed as reaction media, for extraction, or during purification. While essential for the manufacturing process, these residual solvents offer no therapeutic benefit and can pose a risk to patient safety.[1] Regulatory bodies worldwide, guided by documents such as ICH Q3C(R8) and USP General Chapter <467>, mandate strict control over the levels of these volatile organic impurities in the final drug substance.[1]
This guide focuses on establishing a validated GC method for the analysis of residual solvents in 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile, a novel heterocyclic compound. The principles and practices detailed are, however, broadly applicable to other APIs.
Method Selection: Headspace GC with Flame Ionization Detection (GC-FID)
For the analysis of volatile residual solvents in a non-volatile API matrix, static headspace gas chromatography (SHS-GC) is the technique of choice.[2] This approach involves heating the sample in a sealed vial to partition the volatile solvents into the headspace, which is then injected into the GC system. This effectively separates the analytes of interest from the non-volatile matrix, protecting the analytical column and improving method robustness.[3]
A Flame Ionization Detector (FID) is selected for its high sensitivity to a wide range of organic compounds, excellent linearity, and ruggedness, making it ideal for quantitative analysis of residual solvents.[2]
Proposed GC-FID Method for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
The following method is a robust starting point for the analysis of common residual solvents. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design.
Table 1: GC-FID Method Parameters
Parameter
Setting
Rationale
GC System
Agilent 7890B or equivalent with Headspace Sampler
A widely used and reliable system for residual solvent analysis.
Column
DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness
This column has a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase, which is ideal for the separation of a wide range of common residual solvents with varying polarities. The wide bore (0.53 mm) is suitable for headspace injections.[4]
Carrier Gas
Nitrogen or Helium, 35 cm/sec constant flow
Inert carrier gas to transport the analytes through the column. Constant flow mode ensures reproducible retention times.
Inlet
Split/Splitless, 180°C, Split ratio 5:1
A split injection is used to handle the high concentration of solvent from the headspace, preventing column overload. The temperature is high enough to ensure rapid vaporization without causing thermal degradation of the analytes.[5]
Oven Program
40°C (hold for 10 min), ramp at 10°C/min to 240°C (hold for 5 min)
The initial hold at a low temperature allows for the elution of highly volatile solvents. The temperature ramp facilitates the elution of less volatile solvents within a reasonable analysis time.[4][5]
The FID is maintained at a high temperature to prevent condensation of the analytes. The gas flows are optimized for maximum sensitivity.
Headspace Sampler
Vial Equilibration Temperature: 80°C, Equilibration Time: 20 min
These conditions are chosen to ensure efficient partitioning of the residual solvents from the sample matrix into the headspace without causing degradation of the API.
Sample Diluent
Dimethyl sulfoxide (DMSO)
A high-boiling, polar solvent that is a good solvent for a wide range of APIs and is compatible with the GC-FID system.[6]
Method Validation Protocol: Adhering to ICH Q2(R1)
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7][8] The following validation parameters must be assessed for a quantitative impurity test like residual solvent analysis.
Caption: Workflow for GC Method Validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Experimental Protocol:
Prepare a blank solution (diluent only).
Prepare a solution of the 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile API in the diluent.
Prepare a standard solution containing a mixture of the potential residual solvents (e.g., Toluene, Acetonitrile, Dichloromethane, Methanol, Isopropyl Alcohol) at their respective specification limits.
Prepare a spiked sample solution by adding the standard solvent mixture to the API solution.
Inject all solutions and record the chromatograms.
Acceptance Criteria:
The blank solution should show no interfering peaks at the retention times of the analytes.
The API solution should show no interfering peaks at the retention times of the analytes.
The chromatogram of the spiked sample should show baseline resolution between all solvent peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of an analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
Prepare a series of at least five standard solutions of the residual solvent mixture ranging from the Quantitation Limit (QL) to 120% of the specification limit.
Inject each solution in triplicate.
Plot a graph of the mean peak area versus concentration for each solvent.
Acceptance Criteria:
The correlation coefficient (r²) for each solvent's calibration curve should be ≥ 0.99.
The y-intercept should not be significantly different from zero.
The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[8]
Table 2: Mock Linearity Data for Toluene
Concentration (ppm)
Mean Peak Area (n=3)
5
1520
50
15150
100
30200
500
151000
1000
301500
Correlation Coefficient (r²)
0.9998
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
Spike the API sample with the residual solvent mixture at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Prepare each concentration level in triplicate.
Analyze the spiked samples and a control (unspiked) sample.
Calculate the percent recovery for each solvent at each level.
Acceptance Criteria:
The mean percent recovery for each solvent should be within 80-120%.[6]
Table 3: Mock Accuracy Data for Acetonitrile
Spiking Level
Theoretical Conc. (ppm)
Measured Conc. (ppm)
Recovery (%)
50%
205
200
97.6
100%
410
402
98.0
150%
615
605
98.4
Mean Recovery (%)
98.0
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with the residual solvent mixture at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The relative standard deviation (%RSD) for the results of each solvent should be ≤ 15%.
Table 4: Mock Precision Data for Dichloromethane
Parameter
Day 1 / Analyst 1 (%RSD)
Day 2 / Analyst 2 (%RSD)
Repeatability
2.5
2.8
Intermediate Precision
-
3.1
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit (DL) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
DL and QL are typically determined based on the standard deviation of the response and the slope of the calibration curve.
DL = 3.3 * (σ / S)
QL = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[7]
Acceptance Criteria:
The QL should be at or below the reporting threshold for the residual solvents.
Table 5: Mock DL and QL Data
Solvent
DL (ppm)
QL (ppm)
Methanol
10
30
Isopropyl Alcohol
5
15
Alternative Method: Headspace GC with Mass Spectrometry (GC-MS)
While GC-FID is a robust and reliable technique for routine quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers significant advantages, particularly for method development, troubleshooting, and the identification of unknown impurities.[9]
A Guide to the Safe and Compliant Disposal of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical reagents is a foundational pillar of safe and ethical scientific research. This guide provides a comprehensive, step-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical reagents is a foundational pillar of safe and ethical scientific research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile. By synthesizing regulatory standards with practical laboratory insights, this document serves as an essential resource for ensuring personnel safety and environmental compliance.
Core Hazard Assessment: Understanding the Molecule
A robust disposal plan begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is not universally available, a hazard analysis based on its functional groups is a scientifically sound approach.
Nitrile Group (-C≡N): This functional group is the primary driver of the compound's toxicological profile. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. A critical and non-negotiable safety protocol is to avoid contact with strong acids , as this can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.
Organofluorine Moiety (-CH₂CH₂F): The presence of a carbon-fluorine bond classifies this compound as a halogenated organic. Halogenated waste streams have specific disposal requirements and must not be mixed with non-halogenated organic waste.[1][2][3]
Tetrahydropyran Ring: While the ether linkage in the tetrahydropyran ring can potentially form explosive peroxides over long-term storage with exposure to oxygen and light, this is less of a concern for immediate disposal.[4] However, it underscores the need for prompt disposal of unneeded material.
Based on analogous compounds, such as 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile, we can infer that this substance is likely toxic if swallowed and may cause skin, eye, and respiratory irritation.[5][6]
Pre-Disposal Protocol: A Checklist for Safety and Compliance
Before handling the waste material, complete the following checklist to ensure all safety and logistical measures are in place.
Phase
Action Item
Rationale
Preparation
Consult Institutional EHS: Review your organization's specific Chemical Hygiene Plan and hazardous waste disposal procedures.
EHS provides the definitive, legally compliant procedures for your specific location and facility.
Assemble PPE: Gather all necessary Personal Protective Equipment as detailed in Section 3.
Prevents accidental exposure via inhalation, ingestion, or skin/eye contact.
Segregation
Identify Waste Stream: Designate this waste as "Halogenated Organic Nitrile Waste."
Proper classification is essential for the waste disposal contractor to handle and incinerate the material correctly.[2]
Verify Incompatibility: Ensure the waste container is free from and will not be mixed with incompatible materials, especially strong acids, bases, and oxidizing agents.[5][7]
Prevents dangerous chemical reactions within the waste container.
Contingency
Locate Spill Kit: Confirm a chemical spill kit rated for organic solvents is immediately accessible.
Ensures rapid and effective response in the event of an accidental release.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
When handling 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile for disposal, the following PPE is mandatory to create a barrier between the researcher and the potential hazard.
Hand Protection: Wear double-layered chemically resistant gloves, such as a nitrile inner glove and a Viton™ or butyl rubber outer glove.[1]
Eye Protection: Chemical splash goggles are required at all times. If handling larger quantities, a full face shield should be worn in addition to goggles.
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
Respiratory Protection: All handling of this compound, including transfer to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
Caption: Hierarchy of controls for safe handling during disposal.
Step-by-Step Disposal Workflow
Follow this systematic process to ensure the safe containment, labeling, and removal of the chemical waste.
Step 1: Waste Collection
Select a robust, leak-proof waste container made of a compatible material. High-Density Polyethylene (HDPE) or borosilicate glass are appropriate choices.[1]
Working inside a chemical fume hood, carefully transfer the waste into the designated container. Use a funnel to prevent spills.
Do not fill the container to more than 80% capacity to allow for vapor expansion.
Securely fasten the cap. Decontaminate the exterior of the container with a suitable solvent (such as isopropanol) followed by soap and water.
Step 2: Labeling
Proper labeling is a critical regulatory requirement. Affix a completed hazardous waste tag to the container.
The label must include:
The words "Hazardous Waste."
The full, unabbreviated chemical name: "Waste 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile."
An accurate estimation of the concentration and volume.
The accumulation start date.
The relevant hazard pictograms (e.g., Toxic, Irritant).
Step 3: Temporary Storage
Store the sealed and labeled container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.
The storage location must be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[8]
Ensure the container is stored away from heat sources, open flames, and incompatible chemicals.[8][9]
Step 4: Disposal Request
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
Provide them with all the information from the waste label. Do not attempt to dispose of this chemical via drain or as general solid waste.[1][2]
Caption: The complete workflow from waste generation to final disposal.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.
Control & Ventilate: For small, manageable spills inside a fume hood, ensure the sash is lowered. For spills outside a hood, ensure the area is well-ventilated.
Don PPE: Before addressing the spill, don the full PPE outlined in Section 3.
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels.
Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container using non-sparking tools.[8][10]
Decontaminate: Clean the spill area with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department, regardless of size.
University of Washington Environmental Health & Safety. Halogenated Solvents.
Fisher Scientific. SAFETY DATA SHEET - Tetrahydro-4H-pyran-4-one.
University of St Andrews. Disposal of Chemical Waste.
Fisher Scientific. SAFETY DATA SHEET - Tetrahydropyran-4-carboxylic acid. Describes hazards and incompatibility with strong bases and oxidizing agents for a similar chemical structure.
CP Lab Safety. Nitriles Waste Compatibility.
Thermo Fisher Scientific. SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-one.
Sciencemadness Wiki. Proper disposal of chemicals.
University of Wisconsin-Milwaukee. Halogenated Waste.
AK Scientific, Inc. SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol.
Cole-Parmer. Chemical Compatibility Database.
DWK Life Sciences. Chemical Compatibility Calculator. An online tool to determine the suitability of different plastics for chemical storage.
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tetrahydro-4-methyl-2H-pyran.
Sigma-Aldrich. Product Page for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.
Unspecified Source. Chemical Compatibility Chart. A general chart showing the compatibility of various chemicals with different plastic and elastomer types.
Thermo Fisher Scientific. CHEMICAL COMPATIBILITY CHART.
Personal protective equipment for handling 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Handling complex fluorinated building blocks in drug development requires moving beyond basic safety data sheets to understand the structural liabilities of the molecule. As a Senior Application Scientist, I have designe...
Author: BenchChem Technical Support Team. Date: March 2026
Handling complex fluorinated building blocks in drug development requires moving beyond basic safety data sheets to understand the structural liabilities of the molecule. As a Senior Application Scientist, I have designed this comprehensive guide to provide you with the mechanistic rationale, validated protocols, and logistical frameworks necessary for safely handling 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile .
By treating safety as a self-validating system, we ensure that every operational choice is grounded in chemical causality, protecting both the researcher and the integrity of the experiment.
Mechanistic Hazard Profiling
To design an effective safety protocol, we must first deconstruct the molecule into its functional groups to understand why it behaves hazardously in a laboratory setting.
The Nitrile Group (-C≡N): Aliphatic nitriles present a severe systemic risk. They are readily absorbed through intact skin. Once in the bloodstream, hepatic cytochrome P450 enzymes can metabolize the nitrile group to release inorganic cyanide, which inhibits cytochrome c oxidase and leads to delayed cellular hypoxia.
The Fluoroethyl Group (-CH₂CH₂F): The substitution of fluorine increases the molecule's lipophilicity, significantly enhancing its ability to penetrate dermal barriers and standard latex gloves. Furthermore, the exceptionally high bond dissociation energy of the carbon-fluorine (C-F) bond makes this compound environmentally persistent, dictating highly specific, high-temperature disposal requirements[1].
The Tetrahydropyran Ring: This cyclic ether structure confers organic solvent-like properties, contributing to its classification as a severe skin defatting agent (H315) and a serious eye irritant (H319)[2][3].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for fluorinated nitriles. The following matrix outlines the required equipment and the chemical causality behind each choice.
Nitrile compounds rapidly penetrate standard latex and thin nitrile. The outer butyl layer provides a barrier against the lipophilic fluoroethyl group, while the inner nitrile ensures dexterity.
Eye/Face
ANSI Z87.1 Chemical Splash Goggles. (Add face shield for volumes >50 mL).
The tetrahydropyran moiety causes serious eye irritation (H319)[2][3]. Safety glasses lack the orbital seal required to prevent vapor or micro-splash ingress.
Prevents dermal absorption which can lead to delayed, systemic cyanide toxicity. Porous shoes (e.g., mesh sneakers) trap spilled chemicals against the skin.
Respiratory
Handled strictly within a certified Chemical Fume Hood.
Protects against inhalation toxicity (H332) and respiratory tract irritation (H335)[2][3]. If a hood is unavailable, a NIOSH-approved respirator with OV/P100 cartridges is mandatory.
Self-Validating Operational Protocol
Do not treat handling steps as a passive checklist. Every action must include a validation check to ensure the system remains secure.
Phase 1: Pre-Operational Setup
Step: Activate the chemical fume hood and clear the workspace of all incompatible materials (especially strong acids and oxidizers).
Validation Check: Verify the continuous air monitor reads an inward face velocity of >100 linear feet per minute (fpm) . Do not rely solely on the sash alarm.
Causality: Strong acids can hydrolyze the nitrile group, potentially releasing highly toxic hydrogen cyanide (HCN) gas. Adequate airflow is the primary defense against respiratory irritation[2][3].
Phase 2: Active Handling & Transfer
Step: Transfer the chemical using a closed-system syringe (if in solution) or a dedicated anti-static spatula (if solid). Place a secondary containment tray (e.g., a shallow PTFE pan) directly beneath the primary vessel.
Validation Check: Inspect the transfer pathway for potential drop zones before moving the chemical. Ensure the receiving vessel is securely clamped.
Causality: Secondary containment captures micro-spills that would otherwise contaminate bench paper, preventing inadvertent dermal contact during cleanup[4].
Step: Wipe down the exterior of the sealed chemical container and the secondary tray with an appropriate solvent (e.g., ethanol or isopropanol), then dispose of the wipes.
Validation Check: Doff the outer gloves inside the fume hood to contain any residual chemical. Wash hands immediately after removing the inner gloves.
Causality: Nitrile compounds can cause delayed onset of symptoms following dermal exposure. Immediate handwashing breaks the chain of secondary exposure.
Emergency Response & Spill Management Workflow
Figure 1: Self-validating operational and spill-response workflow for fluorinated nitriles.
Spill Containment Execution:
If a spill occurs, do not use combustible materials like sawdust or paper towels. Use an inert absorbent such as vermiculite or dry sand[5]. Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable container.
Exposure Response:
Dermal/Eye: Immediately flush with copious amounts of water for a minimum of 15 minutes at a safety shower/eyewash station[4].
Inhalation: Move the victim to fresh air immediately. Due to the potential for delayed cyanide metabolism, seek medical evaluation even if the individual feels fine initially[4].
Environmental Disposal Plan (Fluorinated Organic Waste)
The disposal of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile requires strict logistical oversight. It cannot be grouped with standard non-halogenated organic waste.
Segregation: All liquid waste, contaminated absorbents, and disposable PPE must be placed in a dedicated container clearly labeled as "Halogenated/Fluorinated Organic Nitrile Waste."
Thermal Destruction Logistics: Due to the extreme stability of the C-F bond, standard municipal or low-tier industrial incineration is insufficient and can generate toxic fluoroalkanes or hydrogen fluoride (HF) gas[1][6]. The waste must be routed to an EPA-compliant hazardous waste facility capable of high-temperature thermal destruction (minimum 1,000°C with a residence time of at least 2 seconds)[1][6].